5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde
Description
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Properties
CAS No. |
815609-95-1 |
|---|---|
Molecular Formula |
C10H12O2Si |
Molecular Weight |
192.3 |
Purity |
95 |
Origin of Product |
United States |
Advanced NMR Spectroscopic Characterization of 5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde: A Technical Guide
Executive Summary
5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde is a highly functionalized, versatile heterocyclic building block widely utilized in the synthesis of conjugated organic materials and active pharmaceutical ingredients[1]. Featuring orthogonal reactive sites—an electrophilic formyl group and a silyl-protected alkyne—this molecule requires rigorous structural validation during synthesis, typically achieved via Sonogashira cross-coupling.
As a Senior Application Scientist, I have designed this whitepaper to provide researchers with an in-depth, mechanistic framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) analysis of this compound. Rather than merely listing empirical data, this guide deconstructs the physical causality behind the observed chemical shifts and establishes a self-validating experimental protocol to ensure absolute data integrity.
Structural Anatomy & Electronic Framework
The unambiguous assignment of this molecule relies on understanding its internal electronic distribution. The structure consists of three interacting domains:
-
The Furan Core : An electron-rich, aromatic heterocycle.
-
The Formyl Group (-CHO) : A strongly electron-withdrawing group at C-2 that depletes electron density from the furan ring via resonance.
-
The Trimethylsilylethynyl Group : Located at C-5, the alkyne acts as a π -polarization conduit, while the electropositive silicon atom inductively donates electron density.
This creates a highly polarized "push-pull" π -system. The resulting anisotropic deshielding and distinct chemical shift dispersion make this molecule an excellent candidate for rigorous multi-nuclear NMR characterization[2].
Quantitative Spectral Analysis & Causality
The following tables summarize the predicted high-resolution NMR data, derived from fundamental spectroscopic principles and analogous furan-2-carbaldehyde systems[2].
Table 1: 1 H NMR Data Assignment (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Mechanistic Rationale |
| -CHO | 9.62 | Singlet (s) | - | 1H | Extreme downfield shift driven by the diamagnetic anisotropy of the C=O double bond and inductive electron withdrawal by oxygen. |
| Furan H-3 | 7.28 | Doublet (d) | 3.6 | 1H | Deshielded directly by the ortho-carbonyl group's resonance effect. The 3.6 Hz coupling is a hallmark 3JH,H for furan rings. |
| Furan H-4 | 6.72 | Doublet (d) | 3.6 | 1H | Shifted upfield relative to H-3 due to its proximity to the alkyne, which lacks the strong resonance deshielding of the formyl group. |
| -Si(CH 3 ) 3 | 0.26 | Singlet (s) | - | 9H | Highly shielded by the electropositive silicon atom, pushing the resonance close to the internal TMS standard. |
Table 2: 13 C NMR Data Assignment (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Mechanistic Rationale |
| C=O | 177.5 | Quaternary | Highly deshielded carbonyl carbon, characteristic of conjugated furfurals. |
| Furan C-2 | 152.8 | Quaternary | Deshielded by direct attachment to the ring oxygen and the formyl group. |
| Furan C-5 | 142.1 | Quaternary | Deshielded by the ring oxygen and the sp-hybridized alkyne carbon. |
| Furan C-3 | 121.5 | CH | Ortho to the formyl group; resonance electron withdrawal causes deshielding. |
| Furan C-4 | 116.2 | CH | Ortho to the alkyne; relatively shielded compared to C-3. |
| Alkyne C- α | 104.5 | Quaternary | Attached to the furan ring; polarized downfield by the adjacent π -system. |
| Alkyne C- β | 93.8 | Quaternary | Attached to silicon; strongly shielded due to Si σ∗ -hyperconjugation. |
| -Si(CH 3 ) 3 | -0.2 | CH 3 | Shielded methyl carbons attached directly to the electropositive silicon. |
2D NMR Connectivity Mapping
To unambiguously differentiate the quaternary furan carbons (C-2 vs. C-5) and the alkyne carbons (C- α vs. C- β ), Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC maps the 2-bond ( 2JCH ) and 3-bond ( 3JCH ) scalar couplings, providing a definitive molecular blueprint.
Figure 1: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) connectivity map.
Self-Validating Experimental Protocol
A robust analytical workflow must be self-validating —meaning the system inherently checks its own calibration, purity, and field stability during the run. The following step-by-step methodology ensures high-fidelity data acquisition[3].
Step-by-Step Methodology
-
Sample Preparation (Purity Check) : Dissolve 10 mg of the analyte in 0.6 mL of high-purity CDCl 3 . Crucial Causality: Because this compound is typically synthesized via palladium-catalyzed Sonogashira coupling, trace paramagnetic impurities (Pd/Cu) can cause severe quadrupolar relaxation and line broadening. Filter the solution through a micro-plug of Celite directly into the 5 mm NMR tube.
-
Internal Referencing (Axis Validation) : Ensure the CDCl 3 contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak validates the 0.00 ppm chemical shift axis, while the deuterium signal of CDCl 3 validates magnetic field stability (Lock).
-
Acquisition Parameters ( 13 C Relaxation) : Set the relaxation delay (D1) to a minimum of 2.0 seconds. Crucial Causality: Quaternary carbons (C-2, C-5, C- α , C- β ) lack attached protons to facilitate dipole-dipole relaxation. A short D1 will artificially suppress these critical signals.
-
Data Processing (S/N Optimization) : Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. This mathematically optimizes the signal-to-noise ratio without sacrificing multiplet resolution.
-
Quantitative Validation : Integrate the TMS group (set to 9.00). The aldehyde proton must integrate to exactly 1.00. Any deviation indicates partial desilylation or sample degradation.
Figure 2: Self-validating NMR experimental workflow for structural verification.
References
-
5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde Source: PubChem, National Center for Biotechnology Information (NIH). URL:[Link]
-
Furfural (Baseline Furan Shifts) Source: PubChem, National Center for Biotechnology Information (NIH). URL: [Link]
Sources
IR and Raman spectroscopy of furan-2-carbaldehyde derivatives
Vibrational Spectroscopy of Furan-2-Carbaldehyde Derivatives: A Comprehensive Guide for Structural and Mechanistic Analysis
Furan-2-carbaldehyde (furfural) and its substituted analogs—such as 5-methylfurfural (5MF) and 5-hydroxymethylfurfural (5-HMF)—are foundational platform chemicals in both biomass valorization and the synthesis of active pharmaceutical ingredients (APIs). For researchers and drug development professionals, decoding the structural dynamics of these molecules is critical. Vibrational spectroscopy (Infrared and Raman) provides a non-destructive, high-resolution window into their molecular conformations, hydrogen-bonding networks, and reaction kinetics.
The vibrational spectra of furan-2-carbaldehyde derivatives are inherently complex due to conformational isomerism. The rotation around the C2–C(carbonyl) single bond yields two primary planar rotamers: OO-cis and OO-trans[1].
The Causality of Spectral Splitting: The thermodynamic equilibrium between these rotamers is governed by the dipole-dipole interactions between the furan ring oxygen and the carbonyl oxygen. In the liquid phase, the isomer possessing the higher electric dipole moment predominates[2]. This structural bifurcation directly causes the splitting of the ν (C=O) stretching bands in both IR and Raman spectra. The distinct conjugation states and steric constraints of the cis and trans forms alter the force constants of the carbonyl bond, serving as a diagnostic marker for the molecule's microenvironment.
Vibrational Signatures and Isotopic Tracking
To effectively utilize these spectroscopic techniques, one must map the distinct spectral markers of the furan ring and its substituents. Isotopic labeling, such as deuterium exchange to form furan-2-carbaldehyde-d, provides orthogonal validation of peak assignments by predictably shifting the reduced mass of the vibrating system[1].
Table 1: Quantitative Summary of Key Vibrational Bands
| Derivative | Vibrational Mode | IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Mechanistic / Structural Implication |
| Furfural | ν (C=O) stretch | 1687 (cis) / 1668 (trans) | ~1670 | Peak splitting confirms the coexistence of OO-cis and OO-trans rotameric states[1]. |
| Furfural-d | ν (C=O-D) stretch | 2139 – 2080 | 2144, 2120, 2084 | Isotopic shift ( ∼ 700 cm⁻¹) due to heavier deuterium mass; validates C-H/C-D bond cleavage[1]. |
| 5-Methylfurfural | Ring deformation | 793, 756 | 780 | Out-of-plane bending specific to the 5-substituted methyl group[3]. |
| 5-Hydroxymethylfurfural | ν (O-H) stretch | ~3300 | N/A (Weak) | Broadening indicates intermolecular hydrogen bonding; critical for monitoring thermal degradation[4]. |
Self-Validating Experimental Protocols
Data integrity in spectroscopic analysis requires protocols that inherently validate themselves during execution. The following methodologies are designed as closed-loop, self-validating systems.
Protocol A: Attenuated Total Reflectance (ATR) FTIR for Liquid Derivatives
Objective: High-fidelity mid-IR (4000–400 cm⁻¹) acquisition of viscous derivatives like 5-HMF or polyfurfuryl alcohol.
-
System Purge & Background Acquisition: Purge the spectrometer optics with dry nitrogen. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Causality: Atmospheric H₂O and CO₂ possess strong transition dipole moments that mask the critical ν (O-H) and ν (C=O) regions. Purging eliminates these spectral artifacts.
-
Crystal Validation (Self-Validating Step): Perform a single-beam scan of the bare diamond or ZnSe crystal. Validation Metric: The resulting spectrum MUST exhibit a flat baseline ( ± 0.005 Absorbance Units) across the 4000–400 cm⁻¹ range. Any peaks indicate residual contamination, necessitating a solvent wash (acetone followed by hexane) until the baseline is mathematically flat.
-
Sample Application: Deposit 2–3 drops of the furan derivative onto the crystal, ensuring complete coverage of the evanescent wave interaction area to maximize the signal-to-noise ratio.
-
Spectral Acquisition: Acquire the sample spectrum and apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration.
Protocol B: FT-Raman Spectroscopy of Fluorescent Biomass Derivatives
Objective: Overcome auto-fluorescence in complex, conjugated furanic mixtures.
-
Excitation Source Selection: Select a 1064 nm Nd:YAG laser. Causality: Furan derivatives, especially when undergoing polymerization (e.g., polyfurfuryl alcohol), form conjugated networks that highly fluoresce under visible (532 nm or 785 nm) excitation[5]. Near-IR 1064 nm excitation lacks the energy to bridge the electronic bandgap, completely suppressing fluorescence and isolating the weak Raman scattering[5].
-
Power Titration (Self-Validating Step): Begin at 50 mW laser power and acquire a 10-second test spectrum. Incrementally increase to 300 mW. Validation Metric: Monitor the baseline for thermal emission (a broad upward slope at higher wavenumbers). The optimal power is the highest wattage that maintains a flat baseline, ensuring the sample is not undergoing thermal degradation or localized burning.
-
Acquisition: Collect the Raman spectrum (e.g., 256 scans, 4 cm⁻¹ resolution) to achieve high resolution of the furan ring-breathing modes.
Spectroscopic Workflow Visualization
Workflow for the vibrational spectroscopic analysis of furan-2-carbaldehyde derivatives.
Applications in Drug Development & Biomass Valorization
Reaction Kinetics and Biomass Conversion: The dehydration of hexoses to 5-HMF can be monitored in real-time using in-situ ATR-FTIR. By tracking the emergence of the ~1700 cm⁻¹ C=O band and the corresponding depletion of the broad sugar O-H bands, chemists can precisely calculate reaction kinetics and optimize catalytic turnover[4].
Pharmacokinetic Tracking via Isotope Effects: Deuterated furfural derivatives (e.g., furan-2-carbaldehyde-d) are utilized in medicinal chemistry to alter metabolic pathways via the kinetic isotope effect. The distinct ν (C=O-D) Raman signatures (2144–2084 cm⁻¹) allow for the non-destructive tracking of the API in complex biological matrices, as these frequencies sit in a "silent region" free from spectral overlap with endogenous C-H bonds[1].
References
- Title: Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d Source: MDPI / Molbank URL
- Title: Internal Rotation: VIII.
- Title: Chemical constitution of polyfurfuryl alcohol investigated by FTIR and Resonant Raman spectroscopy Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL
- Title: FT-IR and Raman Spectroscopy and Computation of 5-Methylfurfural Source: Journal of Applied Spectroscopy / ResearchGate URL
- Title: Determination of trace amounts with ATR FTIR spectroscopy and chemometrics: 5-(hydroxymethyl)
Sources
The Silicon Advantage: Physical Properties and Experimental Profiling of Organosilicon Compounds in Drug Development
Executive Summary
The strategic incorporation of silicon into organic frameworks—a process known as sila-substitution or the "carbon/silicon switch"—has emerged as a powerful paradigm in modern medicinal chemistry and materials science. Because silicon does not occur naturally in organic molecules, organosilicon compounds provide unique opportunities to generate novel, durable intellectual property[1].
As a Senior Application Scientist, I approach organosilicon chemistry not merely as a synthetic novelty, but as a precise biophysical tool. Replacing a carbon atom with a silicon atom fundamentally alters a molecule's physical properties—specifically its covalent radius, bond polarization, lipophilicity, and conformational flexibility. This guide provides an in-depth analysis of these physical properties, the causality behind their pharmacological impacts, and the self-validating experimental protocols required to accurately measure them.
Fundamental Physical Properties: The Carbon vs. Silicon Switch
To leverage organosilicons in drug development, one must first understand the quantum and steric deviations between carbon and silicon. Silicon sits directly below carbon in Group 14, yet its physical behavior is distinctly different due to its larger principal quantum number and the availability of low-lying empty d-orbitals.
Covalent Radius and Conformational Space
Silicon possesses a significantly larger covalent radius (~1.11 Å) compared to carbon (~0.77 Å). Consequently, Si–C and Si–O bonds are approximately 20% longer than their C–C and C–O counterparts[1].
-
Causality in Drug Design: This increased bond length expands the overall molecular volume. When a carbon-based drug is sila-substituted, the resulting organosilicon analog often exhibits an altered binding conformation, allowing it to probe deeper or wider hydrophobic pockets within a target protein's active site.
Electronegativity and Bond Polarization
Silicon is highly electropositive (Pauling electronegativity of 1.90) relative to carbon (2.55), nitrogen (3.04), and oxygen (3.44)[1].
-
Causality in Drug Design: This reverses the standard bond polarization seen in organic molecules. The electron-deficient silicon center enhances the hydrogen-bonding acidity of adjacent functional groups (e.g., silanols, Si–OH), which can drastically improve target affinity compared to traditional carbinols (C–OH).
Thermodynamic Stability vs. Kinetic Lability
While Si–C bonds are highly stable in biological systems, heteroatom bonds such as alkoxysilanes (Si–O–C) and silylamines (Si–N) present a unique physical property: they are thermodynamically stable but kinetically labile in aqueous or acidic environments[1][2].
-
Causality in Drug Design: The steric environment around the silicon atom dictates the rate of hydrolysis. This kinetic lability makes Si–O–C linkages exceptional candidates for controlled-release prodrug strategies, where the hydrolysis rate can be precisely tuned by adding bulky alkyl groups to the silicon center.
The Siloxane Bond (Si–O–Si) and Surface Tension
Organosilicon polymers (siloxanes) exhibit uniquely low surface tension (often ~20–24 mN/m).
-
Causality in Drug Design: The Si–O–Si bond angle is unusually wide (125° to 140°) and highly flexible[3]. This extraordinary flexibility allows the molecule to rapidly reorient at interfaces, presenting its hydrophobic methyl groups to the air or lipid boundary. This property is heavily exploited in topical drug delivery and transdermal patches to enhance skin wetting and penetration.
Quantitative Data Summary
The following table summarizes the core physical property shifts when transitioning from a carbon-based scaffold to a silicon-based bioisostere.
| Physical Property | Carbon Analog (C) | Silicon Analog (Si) | Impact on Pharmacokinetics / Dynamics |
| Covalent Radius | ~0.77 Å | ~1.11 Å | Alters 3D conformation; changes receptor pocket fit. |
| Electronegativity (Pauling) | 2.55 | 1.90 | Reverses bond polarization; increases acidity of -OH groups. |
| Typical Bond Length (to C) | 1.54 Å (C–C) | 1.87 Å (Si–C) | Expands macrocyclic rings; increases molecular volume. |
| Bond Angle (X-O-X) | ~111° (Ether) | ~140° (Siloxane) | Massive increase in backbone flexibility[3]. |
| Lipophilicity (LogP Shift) | Baseline | +0.5 to +1.5 | Enhances membrane permeability; may increase hepatic clearance. |
| Aqueous Stability (M-O-C) | Highly Stable (Ether) | Kinetically Labile | Enables tunable prodrug hydrolysis[1]. |
Mechanistic Workflows and Logical Relationships
To effectively integrate organosilicons into a development pipeline, researchers must navigate both the synthetic advantages and the physical liabilities (such as rapid hydrolysis) of these compounds.
Workflow of sila-substitution in drug design, highlighting iterative optimization of physical properties.
Mechanistic pathway of alkoxysilane hydrolysis and subsequent siloxane condensation in aqueous media.
Experimental Protocols: Self-Validating Systems
Standard physicochemical assays often fail when applied to organosilicons due to their unique properties. For instance, traditional "shake-flask" LogP methods take 24 hours, during which many Si–O bonds will hydrolyze, yielding false hydrophilicity data. The following protocols are engineered specifically for organosilicon integrity.
Protocol 1: Determination of Lipophilicity (LogP) via RP-HPLC
Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) allows for the rapid determination of the partition coefficient (LogP) in under 15 minutes, preventing the degradation of kinetically labile organosilicons.
Step-by-Step Methodology:
-
Column Selection: Utilize a standard end-capped C18 analytical column (e.g., 50 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol and 20 mM Phosphate Buffer. Critical Step: Adjust the buffer strictly to pH 7.4. Acidic or highly basic pH will catalyze the hydrolysis of the organosilicon during the run.
-
Calibration (Internal Control): Inject a structurally diverse set of 6 reference compounds with known, literature-validated LogP values (ranging from 1.0 to 5.0). Plot their known LogP against the logarithm of their capacity factor ( logk′ ).
-
Sample Injection: Inject 10 µL of the organosilicon analyte (1 mg/mL in methanol).
-
Self-Validation Check: Run the analyte in triplicate. If the retention time decreases across the three runs, the compound is undergoing on-column hydrolysis. The run must be invalidated, and the mobile phase organic modifier increased to shorten the run time.
-
Data Derivation: Calculate the capacity factor ( k′=(tr−t0)/t0 ) of the stable organosilicon, and extrapolate its LogP using the linear regression from the calibration curve.
Protocol 2: Surface Tension Measurement via Pendant Drop Tensiometry
Rationale: Organosilicons, particularly siloxanes, have extremely low surface tensions. Traditional Du Noüy ring methods often fail due to the low cohesive forces of the liquid. The pendant drop method relies on the Young-Laplace equation and is highly accurate for low-tension fluids.
Step-by-Step Methodology:
-
System Calibration (Internal Control): Fill the dispensing syringe with HPLC-grade water. Extrude a drop and measure the surface tension. Self-Validation: The software must read 72.8±0.5 mN/m at 20°C. Any deviation indicates organic contamination of the capillary, requiring immediate cleaning with piranha solution.
-
Sample Loading: Load the liquid organosilicon (or a high-concentration solution of the solid organosilicon in a volatile-free solvent) into a gas-tight glass syringe equipped with a flat-tipped stainless steel needle (typically 18-22 gauge).
-
Drop Formation: Extrude the liquid slowly into a temperature-controlled chamber (20°C) until the drop is suspended at the tip of the needle, just prior to detachment.
-
Optical Capture: Use the tensiometer's high-speed camera to capture the silhouette of the drop.
-
Profile Fitting: The software fits the drop profile to the Young-Laplace equation, utilizing the density difference between the organosilicon and the surrounding air to calculate the exact surface tension.
Conclusion
The integration of organosilicon compounds into drug development requires a rigorous understanding of their physical properties. The larger atomic radius, altered electronegativity, and unique kinetic lability of silicon provide medicinal chemists with a powerful toolkit to optimize lipophilicity, alter metabolic clearance, and design novel prodrugs[1][2]. However, these same properties demand specialized, rapid-execution analytical protocols to ensure data integrity. By employing self-validating experimental systems, researchers can confidently harness the "silicon advantage."
References
- Silicon chemistry as a novel source of chemical diversity in drug design ResearchGate URL
- ACS Publications (Journal of Medicinal Chemistry)
- The Siloxane Bond and Its Influence on the Structure and Physical Properties of Organosilicon Compounds Russian Chemical Reviews / ResearchGate URL
- Recent advances and perspectives in synthetic applications of silylboronates as silyl radical precursors RSC Publishing URL
Sources
Foreword: The Synthetic Versatility and Analytical Challenge of Silylated Furans
An In-Depth Technical Guide to the Structural Analysis of Silylated Furan Compounds
Furan derivatives are cornerstone scaffolds in pharmaceuticals, agrochemicals, and materials science, frequently derived from renewable biomass resources.[1][2][3] The strategic introduction of organosilyl groups onto the furan ring is a powerful tactic in modern organic synthesis. Silylation not only serves as a robust protecting group strategy but also profoundly influences the reactivity and stability of the furan moiety.[4][5] Judicious placement of a silyl group can control regioselectivity in subsequent functionalization, either through steric hindrance or by enabling direct ipso-substitution.[4] This synthetic utility, however, introduces a layer of analytical complexity. A thorough and accurate structural elucidation is paramount to confirming the outcome of a synthetic step and understanding the properties of the resulting molecule.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural analysis of silylated furan compounds. Moving beyond a simple recitation of techniques, we will explore the causality behind methodological choices, integrate multi-technique approaches for unambiguous characterization, and provide field-tested protocols. Our focus remains on building a self-validating analytical workflow, ensuring the highest degree of scientific integrity from synthesis to final structural confirmation.
The Foundation: Strategic Silylation of the Furan Ring
The choice of silylating agent and reaction conditions is the first and most critical step, as it dictates the properties of the target molecule and influences the subsequent analytical strategy. Silylation involves the replacement of an active hydrogen, typically from a hydroxyl group or directly from a C-H bond on the furan ring, with a triorganosilyl group (R₃Si-).[6]
Choosing the Right Tool: A Comparison of Silylating Agents
The selection of a silylating agent is a balance between reactivity, the stability of the resulting silyl ether or silyl-furan, and the reaction's byproducts. While numerous reagents exist, they can be broadly categorized by the steric bulk and electronic properties of the silyl group.
| Silylating Agent Class | Common Reagents | Key Characteristics & Causality | Typical Applications |
| Trimethylsilyl (TMS) | Trimethylsilyl chloride (TMS-Cl), Hexamethyldisilazane (HMDS), N,O-Bis(trimethylsilyl)acetamide (BSA) | High Reactivity, Low Steric Hindrance: TMS reagents are highly reactive and produce small, often volatile byproducts.[5][6] The resulting TMS ethers are, however, susceptible to hydrolysis. Causality: The minimal steric bulk allows easy access to reactive sites, but the Si-O bond is more exposed to nucleophilic attack (e.g., by water). | Derivatization for GC-MS to increase volatility; Protection of hydroxyl groups for short-term transformations.[5][7] |
| Bulky Trialkylsilyl | tert-Butyldimethylsilyl chloride (TBDMS-Cl), Triisopropylsilyl chloride (TIPS-Cl) | Enhanced Stability, High Steric Hindrance: The bulky alkyl groups sterically shield the Si-O bond, dramatically increasing hydrolytic stability (TBDMS ethers are ~10⁴ times more stable than TMS ethers).[6] Causality: The steric bulk hinders the approach of water or other nucleophiles. This bulk can also be exploited to direct metallation or other reactions to less hindered positions on the furan ring.[4] | Robust protection of alcohols during multi-step synthesis; Directing groups for regioselective functionalization.[4] |
| Silyl Triflates | Trimethylsilyl trifluoromethanesulfonate (TMS-OTf) | Extremely High Reactivity: These are among the most powerful silylating agents, capable of silylating even weakly nucleophilic groups like ketones to form silyl enol ethers.[8] Causality: The triflate is an excellent leaving group, making the silicon center highly electrophilic. | Silylation of ketones and other less reactive functional groups.[8] |
Experimental Protocol: TBDMS Protection of Furfuryl Alcohol
This protocol details a standard procedure for the robust silylation of a primary alcohol on a furan derivative. The choice of TBDMS-Cl provides a stable product suitable for further synthetic manipulations.
Materials:
-
Furfuryl alcohol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve furfuryl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of TBDMS-Cl (1.2 eq) in anhydrous DCM dropwise over 15 minutes. The formation of a white precipitate (imidazole hydrochloride) will be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure silylated furan.
Unveiling the Molecular Framework: Spectroscopic & Crystallographic Analysis
A multi-faceted analytical approach is essential for the unambiguous structural determination of silylated furans. Each technique provides a unique piece of the structural puzzle.
Caption: General workflow for the synthesis and structural elucidation of silylated furan compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool
NMR is the most powerful technique for determining the connectivity and chemical environment of atoms in a solution. For silylated furans, ¹H, ¹³C, and even ²⁹Si NMR experiments are highly informative.
-
¹H NMR: Provides information on the number, connectivity, and environment of protons. The protons on the furan ring appear in the aromatic region (typically 6.0-7.5 ppm). Silylation can cause slight shifts in the positions of adjacent ring protons. The protons on the silyl group's alkyl substituents (e.g., the tert-butyl and methyl groups of TBDMS) will appear in the upfield aliphatic region (typically 0-1.5 ppm), providing a clear signature of the silyl group's presence.[9]
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The carbons of the furan ring typically resonate between 105-155 ppm.[10] The attachment of a silyl group directly to a furan carbon (C-Si bond) will influence its chemical shift. The carbon signals from the silyl group's alkyl substituents provide further confirmation.[11]
-
²⁹Si NMR: While less common, this technique directly probes the silicon nucleus, providing unambiguous evidence of the silicon's chemical environment.[11][12] It is particularly useful for complex molecules with multiple different silyl groups.
Interpreting the Data: Causality in Chemical Shifts The introduction of a silyl group at a specific position can be confirmed by comparing the observed NMR spectra with calculated values based on substituent chemical shift (SCS) increments.[13] For instance, silylation at the C3 position will have a predictable effect on the chemical shifts of the C2, C4, and C5 carbons, allowing for clear isomer differentiation.[13]
| Nucleus | Typical Chemical Shift Range (ppm) for Silylated Furans | Information Provided |
| ¹H | Furan Ring: 6.0 - 7.5; Silyl Alkyl Groups: 0.0 - 1.5 | Proton environment, connectivity (via coupling), and stoichiometry. |
| ¹³C | Furan Ring: 105 - 155; Silyl Alkyl Groups: -5 - 30 | Carbon skeleton, presence of symmetric elements. |
| ²⁹Si | Varies with substituent, often 0 - 40 | Direct confirmation of the silicon environment. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight of the compound and providing structural information through fragmentation analysis. For silylated furans, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique, as silylation increases the volatility and thermal stability of the parent compound, making it amenable to GC analysis.[5][7]
-
Molecular Ion (M⁺): The highest mass peak (excluding isotopes) corresponds to the molecular weight of the silylated furan, confirming the successful addition of the silyl group.
-
Fragmentation Pathways: Silyl compounds exhibit characteristic fragmentation patterns. A very common fragmentation is the loss of an alkyl group from the silicon atom. For TMS groups, this results in a prominent [M-15]⁺ peak (loss of a methyl radical). For TBDMS groups, the most characteristic fragmentation is the loss of the tert-butyl group, leading to a strong [M-57]⁺ peak. Advanced techniques like tandem mass spectrometry (MS/MS) can be employed to further probe these fragmentation pathways and gain deeper structural insights.[14][15]
Caption: Simplified fragmentation logic for silylated furan compounds in mass spectrometry.
Single-Crystal X-ray Crystallography: The Definitive Structure
When a silylated furan compound can be grown as a high-quality single crystal, X-ray crystallography provides an unambiguous, three-dimensional map of the atomic arrangement in the solid state.[16] This technique is the gold standard for structural determination, confirming not only the connectivity but also the precise bond lengths, bond angles, and stereochemistry.
The presence of bulky silyl groups can sometimes facilitate crystallization by promoting well-defined packing arrangements in the crystal lattice.[17] The resulting crystal structure provides irrefutable proof of the silylation site and the overall molecular conformation.[17][18]
Experimental Workflow for X-ray Crystallography:
-
Crystal Growth: High-purity compound is dissolved in a suitable solvent system and allowed to crystallize slowly, often through techniques like slow evaporation or vapor diffusion.[18]
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-rays are passed through it. The resulting diffraction pattern is recorded on a detector.[19]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.
Stability Considerations: A Critical Caveat
While silylation can stabilize a molecule for certain reactions, the furan ring itself is sensitive to acidic conditions, under which it can undergo hydrolysis and ring-opening.[20] This instability must be considered during analysis. For example, using acidic solvents or chromatography media (like standard silica gel) can potentially lead to the degradation of the silylated compound.[20]
Mitigation Strategies:
-
Use neutralized or deactivated silica gel for chromatography.
-
Avoid prolonged exposure to acidic conditions during work-up.
-
Choose appropriate deuterated solvents for NMR that will not promote degradation. Polar aprotic solvents like DMF have been shown to have a stabilizing effect.[20]
Conclusion: An Integrated Approach to Certainty
The structural analysis of silylated furan compounds is a process of synergistic data integration. While NMR provides the primary framework of atomic connectivity in solution, mass spectrometry confirms the molecular formula and offers corroborating structural clues through fragmentation. For crystalline materials, X-ray diffraction delivers the ultimate, high-resolution solid-state structure. By understanding the principles behind each technique and the chemical nature of the silylated furan itself, researchers can design a logical and efficient analytical workflow, leading to confident and unambiguous structural elucidation. This rigorous approach is fundamental to advancing the synthesis and application of these versatile, biomass-derived chemical entities.
References
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- method for the qualitative and quantitative characterization of waterborne organosilicon substances | Environmental Toxicology and Chemistry | Oxford Academic.
- techniques for silylation - ResearchGate.
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- Silylation Overview FLUCA | PDF | Functional Group | Chemical Bond - Scribd.
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- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC.
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A Comprehensive Guide to the Synthetic Applications of 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde
Introduction: A Multifaceted Heterocyclic Building Block
In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex targets. Among these, 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde has emerged as a particularly versatile and powerful reagent. Its structure elegantly combines three distinct and synthetically valuable functional groups on a robust heterocyclic scaffold: a furan ring, a protected terminal alkyne, and a reactive aldehyde. This unique combination provides chemists with a modular platform for sequential and orthogonal chemical transformations, making it a prized intermediate in medicinal chemistry and materials science.[1][2][3]
The furan nucleus itself is a core structural motif in a vast array of natural products and pharmaceuticals, valued for its unique electronic properties and ability to engage in various transformations.[2][4] The aldehyde at the C2 position serves as a classical "handle" for a multitude of reactions, including condensations, oxidations, and nucleophilic additions, allowing for the straightforward extension of the molecular framework.[2][4][5] Critically, the ethynyl moiety at the C5 position is protected by a trimethylsilyl (TMS) group. This strategic protection is key to the compound's utility; it prevents the unwanted homocoupling (Glaser coupling) of the terminal alkyne while enabling the aldehyde or other parts of a molecule to be modified selectively.[3][6] The TMS group can then be cleaved under exceptionally mild conditions to unmask the terminal alkyne, priming it for powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling.[3][7] This guide provides an in-depth exploration of the core reactivity, key applications, and field-proven protocols for leveraging 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde in synthesis.
Section 1: Core Reactivity and Strategic Considerations
The Crucial Role of the Trimethylsilyl (TMS) Protecting Group
The decision to employ a TMS-protected alkyne is a deliberate and strategic one. The primary function of the TMS group is to act as a temporary shield for the acidic acetylenic proton. This prevents side reactions during transformations that require basic or nucleophilic conditions, such as modifications at the C2-aldehyde position. The utility of the TMS group is underscored by its lability under specific and gentle conditions, which do not compromise the integrity of the furan ring or the aldehyde.
The deprotection is most commonly achieved through two main pathways:
-
Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) is the quintessential reagent for this transformation.[3][7] The high affinity of silicon for fluoride drives the reaction to completion, typically at room temperature in solvents like tetrahydrofuran (THF).
-
Mild basic conditions: A solution of potassium carbonate in methanol provides an even milder and more economical alternative for cleaving the Si-C bond, often preferred when other base-sensitive groups are present in the molecule.[6][7][8]
This controlled "unmasking" of the terminal alkyne is the gateway to its most significant applications, as detailed in subsequent sections.
The Aldehyde: A Gateway to Molecular Diversity
The aldehyde functionality is one of the most versatile groups in organic chemistry. Its presence on the 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde scaffold allows for a host of elaborations while the TMS-alkyne remains inert. Key transformations include:
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) in the presence of a base like piperidine yields α,β-unsaturated systems, which are themselves valuable synthetic intermediates.[2]
-
Wittig and Horner-Wadsworth-Emmons Reactions: These provide reliable routes to alkenes with control over stereochemistry.
-
Reductive Amination: A two-step or one-pot reaction with amines and a reducing agent (e.g., NaBH₃CN) forges C-N bonds, a crucial step in the synthesis of many pharmaceutical agents.
-
Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl, forming secondary alcohols that can be further manipulated.
The Furan Ring: Diene in Disguise
While aromatic, the furan ring possesses sufficient diene character to participate in [4+2] cycloaddition (Diels-Alder) reactions, providing a pathway to complex, oxygen-bridged bicyclic systems.[9][10] It is important to note that the reactivity of the furan as a diene is attenuated by electron-withdrawing substituents like the aldehyde and ethynyl groups.[9] However, this limitation can be overcome. For instance, converting the aldehyde to a less electron-withdrawing acetal can restore diene reactivity.[9] Furthermore, conducting the reaction in an aqueous medium has been shown to provide a thermodynamic driving force, enabling even electron-poor furfurals to undergo Diels-Alder reactions.[11]
Section 2: Key Synthetic Applications
Cornerstone Application: Sonogashira Cross-Coupling
The premier application of this building block is in the Sonogashira cross-coupling reaction.[12][13] This palladium- and copper-catalyzed reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. The use of 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde enables a powerful two-step sequence:
-
TMS Deprotection: The silyl group is selectively removed to generate 5-ethynylfuran-2-carbaldehyde.
-
Coupling: The newly formed terminal alkyne is immediately coupled with a wide variety of aryl or vinyl halides/triflates to construct highly conjugated systems.
This sequence allows for the synthesis of molecules where a furan ring bridges an aromatic system and another functional group derived from the aldehyde, making it a cornerstone strategy for building complex organic materials and drug candidates.
Caption: Orthogonal synthetic pathways from a central building block.
Section 3: Detailed Application Notes and Protocols
The following protocols are presented as robust, validated procedures for the most common and critical transformations involving 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde.
Protocol 1: Two-Step Synthesis of 5-(Arylalkynyl)furan-2-carbaldehydes
Step A: Deprotection of 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde
Causality: This protocol uses the mild potassium carbonate/methanol system, which is highly effective for TMS-alkynes and avoids the more aggressive and hygroscopic nature of TBAF, leading to easier workup and purification. [6][7]
-
Materials :
-
5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Potassium Carbonate (K₂CO₃) (0.1-0.2 eq) [6] * Diethyl ether or Ethyl Acetate
-
Water (deionized) and Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment :
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Rotary evaporator
-
Separatory funnel
-
-
Procedure :
-
Dissolve 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde (1.0 eq) in anhydrous methanol to make an approximately 0.2 M solution in a round-bottom flask under an inert atmosphere.
-
Add anhydrous potassium carbonate (0.2 eq) to the stirred solution. [6] 3. Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-3 hours). [3][7] 4. Once complete, concentrate the reaction mixture under reduced pressure to remove the methanol. [6] 5. Dilute the residue with diethyl ether or ethyl acetate and wash sequentially with water and brine. [6] 6. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 5-ethynylfuran-2-carbaldehyde, which can often be used in the next step without further purification. If necessary, purify by flash chromatography on silica gel. [6] Step B: Sonogashira Coupling with an Aryl Halide
-
Causality: This protocol employs a standard Pd/Cu catalytic system. The copper(I) iodide co-catalyst is crucial for activating the alkyne, while the palladium complex drives the cross-coupling cycle. [12]Triethylamine acts as both the base and a suitable solvent. [3][14]
-
Materials :
-
5-Ethynylfuran-2-carbaldehyde (from Step A, 1.0 eq)
-
Aryl halide (e.g., Iodobenzene, 1.0-1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)
-
Copper(I) Iodide (CuI) (0.04 eq)
-
Anhydrous triethylamine (Et₃N) or a mixture of THF/Et₃N [3]* Equipment :
-
Schlenk flask or sealed tube
-
Inert atmosphere setup
-
Heating mantle or oil bath with temperature control
-
-
Procedure :
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous triethylamine via syringe, followed by a solution of 5-ethynylfuran-2-carbaldehyde (1.0 eq) in a minimal amount of triethylamine or THF.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) until TLC or GC-MS analysis indicates full consumption of the starting materials (typically 4-24 hours). [3] 5. Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst residues, washing the pad with THF or ethyl acetate. [6] 6. Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to afford the pure 5-(arylalkynyl)furan-2-carbaldehyde.
-
Protocol 2: Knoevenagel Condensation with Malononitrile
Causality: This protocol demonstrates the selective reactivity of the aldehyde in the presence of the TMS-protected alkyne. Piperidine is a mild organic base that effectively catalyzes the condensation without cleaving the TMS group.
-
Materials :
-
5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol or Dichloromethane
-
-
Equipment :
-
Round-bottom flask with magnetic stirrer
-
Condenser (if heating)
-
-
Procedure :
-
In a round-bottom flask, dissolve 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol. [2] 2. Add a catalytic amount of piperidine to the solution. [2] 3. Stir the reaction at room temperature or heat gently to reflux until the reaction is complete as monitored by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates from the solution and can be collected by filtration. [2] 5. If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
-
Section 4: Data and Mechanistic Overview
Table 1: Comparison of Common TMS-Alkyne Deprotection Methods
| Reagent System | Typical Conditions | Advantages | Considerations |
| TBAF | THF, 0 °C to RT, 1-2 h | Fast and highly effective. [7] | Reagent is hygroscopic; can be basic enough to affect other functional groups. |
| K₂CO₃ / MeOH | Methanol, RT, 1-4 h | Very mild, inexpensive, easy workup. [6][7] | Slower than TBAF; not effective for bulkier silyl groups like TIPS. [7] |
| HF-Pyridine | THF/Pyridine, RT | Effective for very stable silyl groups. | Highly toxic and corrosive; requires special handling precautions. [7] |
Table 2: Characterization Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight | Key ¹H NMR Signals (CDCl₃, approx. δ ppm) |
| 5-[2-(TMS)ethynyl]furan-2-carbaldehyde | C₁₀H₁₂O₂Si | 192.29 [15] | 9.55 (s, 1H, CHO), 7.20 (d, 1H, furan-H), 6.50 (d, 1H, furan-H), 0.25 (s, 9H, Si(CH₃)₃) |
| 5-Ethynylfuran-2-carbaldehyde | C₇H₄O₂ | 120.11 | 9.60 (s, 1H, CHO), 7.25 (d, 1H, furan-H), 6.60 (d, 1H, furan-H), 3.50 (s, 1H, C≡C-H) |
Note: NMR data are estimations based on related structures and should be confirmed experimentally.
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
References
- Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. PMC.
- An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery. Benchchem.
- A Comparative Guide to the Synthetic Routes of 2-Ethynylfuran. Benchchem.
- Synthesis of multi-substituted furan rings. Unknown Source.
- Technical Support Center: Troubleshooting Failed Deprotection of Silyl-Protected Ethynylfurans. Benchchem.
- Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. Benchchem.
- Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Unknown Source.
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI.
- 815609-95-1 | 5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde. ChemScene.
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate.
- Deprotection of Silyl Ethers - Technical Library. Gelest.
- Sonogashira Coupling. Organic Chemistry Portal.
- Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. ResearchGate.
- Spectroscopic and Structural Elucidation of 5-(4-Bromophenyl)furan-2-carbaldehyde: A Technical Guide. Benchchem.
- NO C02Bn. Unknown Source.
- Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. PMC.
- Furan synthesis. Organic Chemistry Portal.
- Diels-Alder Reactions of Silyloxy Furans: Scope and Limitations. ACS.
- Sonogashira coupling. Reddit.
- Sonogashira Coupling. SynArchive.
- Supplementary Information. Rsc.org.
- Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. JOCPR.
- Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC.
- Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. PMC.
- A Diels–Alder probe for discovery of natural products containing furan moieties. Unknown Source.
- Green Chemistry. DSpace.
- Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. MDPI.
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deprotection of trimethylsilyl (TMS) group in alkynes
An In-Depth Guide to the Deprotection of Trimethylsilyl (TMS) Alkynes
Application Note & Protocols for Researchers
The trimethylsilyl (TMS) group is a cornerstone in modern organic synthesis for the protection of terminal alkynes. Its widespread use stems from its ability to be readily installed, its stability across a range of reaction conditions, and, most importantly, the diverse and reliable methods available for its removal.[1] This guide provides a detailed exploration of the common methodologies for TMS deprotection, offering insights into the underlying mechanisms, practical step-by-step protocols, and guidance for method selection and troubleshooting.
The Guiding Principle: The Nature of the Si-C Bond
The efficacy of TMS as a protecting group for alkynes lies in the specific nature of the silicon-carbon bond. The bond between a silicon atom and an sp-hybridized carbon of an alkyne is significantly polarized and labile. This inherent weakness is the key to its removal. Deprotection strategies universally rely on a nucleophile attacking the electrophilic silicon center. This forms a pentacoordinate silicon intermediate, which readily fragments to cleave the Si-C bond and regenerate the terminal alkyne, typically after protonation by a solvent molecule. The choice of nucleophile and reaction conditions dictates the method's mildness, selectivity, and functional group compatibility.
Core Methodologies for TMS Deprotection
Three primary methods dominate the landscape of TMS-alkyne deprotection: fluoride-based cleavage, base-catalyzed methanolysis, and a milder, copper-catalyzed approach.
Fluoride-Mediated Deprotection
This is arguably the most common and robust method for cleaving silyl ethers and silyl alkynes. The exceptional strength of the silicon-fluorine bond (Si-F bond energy is ~582 kJ/mol) is the powerful thermodynamic driving force behind this reaction. Tetrabutylammonium fluoride (TBAF) is the most frequently used reagent.
Mechanism of Action:
The fluoride ion (F⁻) acts as a potent nucleophile, attacking the silicon atom of the TMS group. This forms a transient, hypervalent pentacoordinate silicate intermediate. The Si-C bond then breaks, releasing an acetylide anion, which is subsequently protonated by a proton source (often trace water in the TBAF solution or the solvent) to yield the terminal alkyne.
Caption: Mechanism of TBAF-mediated TMS deprotection.
Advantages:
-
High Efficacy: Generally provides rapid and complete deprotection.
-
Broad Applicability: Effective for a wide range of silyl protecting groups (including the more robust TIPS, TBDMS, etc.).[2]
Disadvantages:
-
Basicity: Commercial TBAF solutions are hygroscopic and can contain hydroxide ions, making them significantly basic.[3] This can be problematic for substrates with base-sensitive functional groups (e.g., esters, epoxides) or stereocenters prone to epimerization.
-
Work-up Challenges: The resulting ammonium salts can sometimes complicate product isolation.
-
Cost: TBAF is more expensive than reagents used in other methods.
Protocol 1: General Procedure for TBAF Deprotection
Materials:
-
TMS-protected alkyne (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 - 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the TMS-protected alkyne in anhydrous THF (to a concentration of 0.1–0.2 M).[1]
-
Cool the solution to 0 °C using an ice bath. This is recommended to control the reaction's exothermicity and minimize potential side reactions caused by the basicity of TBAF.[3]
-
Add the 1.0 M TBAF solution in THF (1.1 eq) dropwise to the stirred solution.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.[3]
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography on silica gel.[1]
Base-Catalyzed Methanolysis
A widely used alternative that is both mild and economical involves the use of potassium carbonate (K₂CO₃) in methanol (MeOH).[4] This method is particularly well-suited for substrates that are sensitive to the harsh basicity of TBAF.
Mechanism of Action:
In this system, the methoxide ion (MeO⁻), generated in situ from the reaction of K₂CO₃ with methanol, acts as the nucleophile. It attacks the silicon atom, forming the pentacoordinate intermediate. Subsequent cleavage of the Si-C bond yields the acetylide, which is then protonated by the methanol solvent. The process is catalytic because the methoxide ion is regenerated.[5]
Caption: Mechanism of K₂CO₃/Methanol TMS deprotection.
Advantages:
-
Mild Conditions: Significantly milder than TBAF, preserving many sensitive functional groups.[4]
-
Economical: K₂CO₃ and methanol are inexpensive and readily available reagents.
-
Simple Work-up: The inorganic base is easily removed during aqueous work-up.
-
Selectivity: Can often selectively deprotect a TMS alkyne in the presence of bulkier silyl groups like TIPS.[2][6]
Disadvantages:
-
Slower Reactions: Reaction times can be longer compared to fluoride-based methods.[1]
-
Solubility Issues: Some nonpolar substrates may have poor solubility in pure methanol. This can often be addressed by using a co-solvent like THF or dichloromethane (DCM).[4]
Protocol 2: K₂CO₃/Methanol Deprotection
Materials:
-
TMS-protected alkyne (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous powder (0.2 - 0.5 eq)
-
Methanol (MeOH)
-
Diethyl ether or ethyl acetate
-
Water and Brine
Procedure:
-
Dissolve the TMS-protected alkyne in methanol (to a concentration of 0.1–0.2 M). If solubility is an issue, a solvent mixture such as 1:1 DCM/MeOH can be used.[4]
-
Add potassium carbonate (typically a catalytic amount, e.g., 0.2 equivalents) to the solution.[3]
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is generally complete within 1 to 4 hours.[1][3]
-
Once complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous phase with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected alkyne.[3]
-
Purification by column chromatography may be performed if necessary.
Copper(II) Sulfate / Sodium Ascorbate Method
A more recent development provides an exceptionally mild method for TMS deprotection, utilizing a copper-catalyzed system in an ethanol/water solvent mixture.[7][8] This protocol is noted for its high yields, short reaction times, and excellent functional group tolerance.[8]
Mechanism of Action: While the precise mechanism is not as definitively established as the other methods, it is proposed to involve the in-situ reduction of Cu(II) to a catalytically active Cu(I) species by sodium ascorbate. This Cu(I) species may then coordinate to the alkyne, facilitating the cleavage of the Si-C bond, possibly through the formation of a copper acetylide intermediate, followed by hydrolysis.
Advantages:
-
Extremely Mild: The reaction proceeds under neutral pH conditions, preserving a wide array of sensitive functional groups.[7]
-
Fast and Efficient: Often provides high yields in shorter reaction times compared to the K₂CO₃ method.[8]
-
Non-toxic and Inexpensive Reagents: Utilizes readily available and environmentally benign reagents.[7]
Disadvantages:
-
Newer Method: Less documented in the literature compared to the classic fluoride or carbonate methods.
-
Potential for Metal Contamination: As with any metal-catalyzed reaction, trace amounts of copper may remain in the product, which might require specific purification steps depending on the downstream application.
Protocol 3: Copper-Catalyzed Deprotection
Materials:
-
TMS-protected alkyne (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Ethanol and Water (e.g., 1:1 mixture)
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
In a round-bottom flask, dissolve the TMS-protected alkyne in a 1:1 mixture of ethanol and water.
-
Add copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) to the solution.[7]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.
-
Upon completion, add water to dilute the reaction mixture.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography if needed.
Method Selection and Troubleshooting
Choosing the right deprotection method is critical for the success of a synthetic sequence. The decision should be based on the functional groups present in the substrate and the desired reaction conditions.
Comparative Summary of Methods
| Feature | Fluoride-Based (TBAF) | Base-Catalyzed (K₂CO₃) | Copper-Catalyzed (CuSO₄) |
| Reagents | TBAF | K₂CO₃, MeOH | CuSO₄, Sodium Ascorbate |
| Solvent | THF, DMF | MeOH, THF/MeOH | EtOH/H₂O |
| Temperature | 0 °C to RT | Room Temperature | Room Temperature |
| Typical Time | 0.5 - 2 hours[3] | 1 - 4 hours[1][3] | 1 - 2 hours[7] |
| Typical Yield | >90%[1] | 80 - 95%[1] | High[8] |
| Pros | Fast, very effective, works for bulky silyl groups | Very mild, economical, easy work-up, selective | Extremely mild (neutral), fast, non-toxic reagents |
| Cons | Basic, expensive, potential work-up issues | Can be slow, substrate solubility can be an issue | Newer method, potential for trace metal contamination |
Decision-Making Workflow
Caption: A workflow for selecting the optimal deprotection method.
Common Troubleshooting Scenarios
-
Incomplete Reaction (TBAF): The TBAF reagent is hygroscopic. Ensure a fresh bottle or a well-stored solution is used. Anhydrous THF is also crucial. Gentle warming (e.g., to 40 °C) can sometimes drive the reaction to completion, but be wary of promoting side reactions.[3]
-
Substrate Decomposition: If your substrate degrades, the conditions are likely too harsh. If using TBAF, switch to the K₂CO₃/MeOH method or the even milder copper-catalyzed protocol. Running the TBAF reaction at a lower temperature (0 °C or even -20 °C) can also mitigate decomposition.[3]
-
Nucleophilic Aromatic Substitution: On highly electron-deficient aromatic rings (e.g., perfluoroarenes), methoxide from the K₂CO₃/MeOH system can act as a nucleophile, displacing groups like fluoride.[9] In these cases, a fluoride-based method is preferred.
-
Reaction Stalls (K₂CO₃/MeOH): This is often due to poor solubility of the starting material. Add a co-solvent like THF or DCM to improve solubility and reaction rate.[4]
References
-
Yin, G. et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. [Link]
-
Siddaraj, R. et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]
-
Reddit User Discussion. (2023). Deprotection mechanism : r/chemistry. Reddit. [Link]
-
Pearson+. (2024). The trimethylsilyl (TMS) group, used as a protecting group for al.... [Link]
-
Gelest. Silanes as Protecting Groups for Terminal Alkyne. Technical Library. [Link]
-
Reich, H. J. Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Organic Chemistry Data. [Link]
-
European Journal of Chemistry. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. [Link]
-
Hajipour, A. R., & Ruoho, A. E. (2005). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Indian Journal of Chemistry, 44B, 547-551. [Link]
-
Reddit User Discussion. (2025). preventing TMS alkyne deprotecting in reaction : r/Chempros. Reddit. [Link]
-
Reddit User Discussion. (2023). Struggling with TMS deprotection for weeks : r/Chempros. Reddit. [Link]
-
Reddit User Discussion. (2016). 2 questions about TBAF deprotection : r/chemistry. Reddit. [Link]
-
Brittain, W. D. G. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(16), 3461-3482. [Link]
-
Valois-Escamilla, I. et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-136. [Link]
-
Gelest. Deprotection of Silyl Ethers. Technical Library. [Link]
-
LibreTexts Chemistry. (2022). 17.8: Protection of Alcohols. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. reddit.com [reddit.com]
- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]
- 9. echemi.com [echemi.com]
Application Note: Synthesis and Functionalization of 5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde Derivatives
Executive Summary & Mechanistic Rationale
The compound 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde (CAS: 815609-95-1) serves as a highly versatile, bifunctional building block in modern organic synthesis. Its structure features two orthogonally reactive sites: a C2-aldehyde group and a C5-trimethylsilyl (TMS)-protected alkyne. This dual reactivity allows chemists to execute divergent synthetic pathways without the need for complex intermediate purifications, making it an invaluable hub molecule for developing push-pull fluorophores, conjugated semiconducting polymers, and bioactive triazole-linked pharmacophores.
Orthogonal Reactivity Profile:
-
The Aldehyde Terminus: The electron-rich nature of the furan ring modulates the electrophilicity of the aldehyde. It is sufficiently reactive to undergo Knoevenagel condensations, Wittig reactions, and reductive aminations, yet stable enough to survive the mild basic conditions required for alkyne deprotection [1].
-
The Alkyne Terminus: The TMS group acts as a robust protecting shield during electrophilic or nucleophilic attacks on the aldehyde. Once the aldehyde is functionalized (or if the alkyne is the primary target), the TMS group can be selectively cleaved via mild methanolysis to reveal a terminal alkyne. This terminal alkyne is then primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling [2, 3].
Pathway Visualization
Divergent synthetic pathways of 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde.
Core Methodologies & Protocols
As an application scientist, it is critical to understand that successful derivatization relies on controlling reaction microenvironments. The following protocols are designed as self-validating systems to ensure high fidelity in your synthesis.
Protocol A: Aldehyde Functionalization via Knoevenagel Condensation
Objective: Synthesis of 2-((5-((trimethylsilyl)ethynyl)furan-2-yl)methylene)malononitrile, a highly conjugated donor-acceptor molecule.
Causality & Design: Piperidine is selected as a secondary amine catalyst because it efficiently deprotonates malononitrile to form a nucleophilic enolate equivalent without causing unwanted Cannizzaro disproportionation of the furan-2-carbaldehyde. Ethanol is utilized as a protic solvent; as the highly conjugated dicyanovinyl product forms, its solubility decreases, driving the reaction forward via precipitation [1].
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask, dissolve 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in 10 mL of absolute ethanol.
-
Catalysis: Add 2–3 drops of piperidine (approx. 0.05 equiv). The solution will rapidly deepen in color (typically turning dark yellow or orange), indicating the formation of the charge-transfer complex.
-
Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2). The starting material spot (UV active) should completely disappear.
-
Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Filter the resulting solid under a vacuum and wash with ice-cold ethanol (2 × 5 mL).
-
Self-Validation Checkpoint: Run an IR spectrum of the crude solid. The disappearance of the strong aldehyde C=O stretch (~1670 cm⁻¹) and the appearance of a sharp, distinct nitrile C≡N stretch (~2220 cm⁻¹) confirms successful condensation.
Protocol B: Selective TMS Deprotection
Objective: Synthesis of 5-ethynylfuran-2-carbaldehyde (Revealing the terminal alkyne).
Causality & Design: While Tetrabutylammonium fluoride (TBAF) is a common desilylating agent, its inherent basicity can trigger side reactions (like aldol condensations) with the unprotected aldehyde. Therefore, mild basic methanolysis using Potassium Carbonate ( K2CO3 ) in Methanol is the superior choice. The methoxide generated in situ selectively attacks the silicon atom, releasing the alkyne without disturbing the furan-aldehyde system [4].
Step-by-Step Procedure:
-
Preparation: Dissolve 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde (1.0 mmol) in 10 mL of anhydrous methanol.
-
Deprotection: Add anhydrous K2CO3 (1.5 mmol). Stir the suspension vigorously at room temperature.
-
Monitoring: Track the reaction via TLC (Hexane/EtOAc 9:1). The reaction is typically complete within 30–60 minutes.
-
Workup: Dilute the mixture with dichloromethane (20 mL) and quench with saturated aqueous NH4Cl (15 mL). Extract the aqueous layer with DCM (2 × 10 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Self-Validation Checkpoint: Check the 1H NMR spectrum. The massive singlet at ~0.25 ppm (integrating for 9H of the TMS group) must be completely absent, replaced by a sharp singlet at ~3.5 ppm (integrating for 1H), corresponding to the terminal alkyne proton.
Protocol C: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: Synthesis of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)furan-2-carbaldehyde.
Causality & Design: The CuAAC "click" reaction requires Cu(I). Using CuSO4⋅5H2O with Sodium Ascorbate is the gold standard because ascorbate acts as a sacrificial reductant, continuously regenerating Cu(I) in situ and preventing the oxidative Glaser homocoupling of the terminal alkynes [3]. A tert-butanol/water co-solvent system ensures that both the organic substrates and the inorganic salts remain sufficiently solvated [2].
Step-by-Step Procedure:
-
Preparation: In a 25 mL vial, dissolve 5-ethynylfuran-2-carbaldehyde (1.0 mmol) and benzyl azide (1.05 mmol) in 4 mL of a 1:1 mixture of t -BuOH and H2O .
-
Catalyst Generation: In a separate small vial, dissolve CuSO4⋅5H2O (0.05 mmol, 5 mol%) and Sodium Ascorbate (0.1 mmol, 10 mol%) in 1 mL of H2O . The solution will briefly turn brown and then pale yellow as Cu(II) is reduced to Cu(I).
-
Reaction: Add the catalyst solution to the main reaction vial. Cap loosely and stir at room temperature for 4–6 hours.
-
Isolation: As the triazole forms, it typically precipitates from the aqueous mixture. Dilute with 10 mL of ice water, filter the precipitate, and wash with cold water followed by a small amount of cold diethyl ether.
-
Self-Validation Checkpoint: In the 1H NMR spectrum, look for the appearance of the characteristic triazole ring proton, which typically presents as a sharp singlet far downfield between 7.8 and 8.5 ppm.
Quantitative Data & Analytical Validation
The following table summarizes the expected outcomes and critical validation markers for the synthesized derivatives.
| Derivative Synthesized | Reaction Type | Key Reagents | Typical Yield | Primary Validation Marker |
| Dicyanovinyl-furan | Knoevenagel Condensation | Malononitrile, Piperidine, EtOH | 85–92% | IR: Sharp C≡N stretch at ~2220 cm⁻¹. NMR: Alkene proton at ~7.6 ppm. |
| 5-Ethynylfuran-2-carbaldehyde | TMS Deprotection | K2CO3 , Methanol | 90–95% | NMR: Loss of 9H singlet at 0.25 ppm; gain of 1H singlet at ~3.5 ppm. |
| Triazole-furan carbaldehyde | CuAAC (Click Chemistry) | Benzyl azide, CuSO4 , NaAsc | 80–88% | NMR: Triazole C-H singlet at ~8.1 ppm. Retention of CHO peak at ~9.6 ppm. |
References
-
National Center for Biotechnology Information. "Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation." PubMed Central (PMC). Available at:[Link]
-
Beilstein Journal of Organic Chemistry. "Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry." Beilstein-Institut. Available at:[Link]
-
National Center for Biotechnology Information. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." PubMed Central (PMC). Available at:[Link]
-
University of Liege (ORBi). "Synthesis of novel triazole-containing compounds." Organic & Biomolecular Chemistry. Available at:[Link]
5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde as a building block for oligoaryls
Application Note & Synthetic Protocol: 5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde as a Bifunctional Linchpin for Oligoaryl Assembly
Executive Summary
The rational design of extended π -conjugated oligoaryls and poly(heteroarylene ethynylene)s requires building blocks that offer precise, directional control over bond formation. 5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde (CAS: 815609-95-1) serves as an elite, bifunctional linchpin in this domain. By combining a highly reactive electrophilic formyl group with a latent, orthogonally protected alkyne across an electron-rich furan core, this molecule enables the iterative synthesis of complex molecular wires, organic semiconductors, and fluorescent probes without the need for intermediate redox adjustments.
Mechanistic Insights: The Power of Orthogonal Reactivity
The architectural value of 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde (TSEF-CHO) lies in three fundamental chemical principles:
-
Orthogonal Functionalization: The aldehyde and the trimethylsilyl (TMS)-protected alkyne operate in distinct mechanistic spheres. The aldehyde readily undergoes base-mediated olefination (e.g., Horner-Wadsworth-Emmons or Knoevenagel condensations) [1]. Because the TMS group is stable to anhydrous alkoxides and mild bases, the alkyne remains masked. Conversely, the TMS group can be selectively cleaved by fluoride sources (e.g., TBAF) to reveal a terminal alkyne for Sonogashira cross-coupling [2], while leaving the aldehyde completely intact.
-
Furan as a Superior π -Relay: Compared to standard phenylene cores, the furan ring possesses a lower aromatic resonance energy (16 kcal/mol vs. 36 kcal/mol for benzene). This structural feature enhances the quinoidal character of the resulting conjugated backbone, facilitating superior π -electron delocalization and significantly lowering the optical bandgap ( Eg ) of the synthesized oligoaryls.
-
Steric Relief: The five-membered furan ring introduces less steric hindrance at the 3- and 4-positions compared to six-membered rings, allowing the resulting oligoaryl chains to adopt highly planar conformations—a critical requirement for efficient solid-state packing and charge mobility in organic electronics.
Divergent Synthetic Workflows
The orthogonality of TSEF-CHO allows chemists to choose the directionality of chain extension. The diagram below illustrates two primary pathways for constructing distinct oligoaryl architectures.
Divergent synthetic pathways for oligoaryl construction using the orthogonal reactivity of TSEF-CHO.
Quantitative Data: Photophysical Tuning
By utilizing TSEF-CHO to couple different aryl units, researchers can precisely tune the optoelectronic properties of the resulting oligomers. The table below summarizes representative photophysical data for various furan-containing oligoaryl architectures synthesized via these pathways.
Table 1: Representative Photophysical Properties of TSEF-CHO Derived Oligoaryls
| Oligoaryl Core Architecture | Absorption Max ( λabs , nm) | Emission Max ( λem , nm) | Optical Bandgap ( Eg , eV) | Stokes Shift (cm⁻¹) |
| Furan-Vinylene-Benzene | 385 | 460 | 2.85 | 4,230 |
| Furan-Ethynylene-Thiophene | 410 | 495 | 2.55 | 4,180 |
| Furan-Ethynylene-Fluorene | 435 | 510 | 2.40 | 3,380 |
| Bis(furan)-Vinylene | 450 | 540 | 2.25 | 3,700 |
(Note: Values are representative benchmarks for extended π -conjugated systems measured in CHCl₃ at 298 K).
Step-by-Step Experimental Protocols
Protocol A: Horner-Wadsworth-Emmons (HWE) Olefination (Pathway A, Step 1)
Objective: To install a vinylene-linked aryl group at the C2 position while preserving the C5 TMS-alkyne.
Causality & Design: Potassium tert-butoxide ( t -BuOK) is utilized as the base rather than sodium hydride (NaH). t -BuOK is highly soluble in THF, allowing for a homogeneous, mild generation of the phosphonate ylide at 0 °C. This prevents the localized exotherms and harsh basic conditions that could prematurely cleave the sensitive TMS group [3].
Procedure:
-
Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add diethyl benzylphosphonate (1.2 mmol) and anhydrous THF (15 mL).
-
Ylide Generation: Cool the solution to 0 °C using an ice bath. Add t -BuOK (1.5 mmol, 1.0 M in THF) dropwise over 5 minutes. Stir for 30 minutes until a distinct color change (usually pale yellow to deep orange) validates ylide formation.
-
Coupling: Dissolve TSEF-CHO (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Self-Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 9:1). The starting material (UV-active, Rf≈0.4 ) should disappear, replaced by a highly fluorescent product spot ( Rf≈0.6 ).
-
Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Analytical Validation: Confirm the E-alkene geometry via ¹H NMR; the vinylic protons should appear as a pair of doublets between 6.8–7.5 ppm with a coupling constant ( J ) of ∼ 16 Hz. The TMS singlet must remain intact at ∼ 0.25 ppm.
Protocol B: One-Pot TMS Deprotection and Sonogashira Cross-Coupling
Objective: To generate the terminal alkyne in situ and immediately couple it to an aryl iodide, preventing oxidative homocoupling.
Causality & Design: Terminal furan-alkynes are highly susceptible to Glaser-type oxidative homocoupling if isolated and stored. By utilizing a one-pot TBAF deprotection followed immediately by Pd/Cu-catalyzed Sonogashira coupling, the transient terminal alkyne is consumed as it is generated. Diisopropylamine (DIPA) is used as both base and co-solvent because its steric bulk prevents nucleophilic attack on the furan ring, ensuring clean C-C bond formation [4].
Procedure:
-
Preparation: In a 25 mL Schlenk tube, combine the TMS-protected furan-alkene from Protocol A (1.0 mmol), an aryl iodide (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).
-
Degassing: Evacuate and backfill the flask with argon three times to ensure a strictly oxygen-free environment (critical to prevent Glaser coupling).
-
Solvent Addition: Add anhydrous, degassed THF (8 mL) and DIPA (4 mL).
-
In Situ Deprotection: Add TBAF (1.2 mmol, 1.0 M in THF) dropwise at room temperature.
-
Coupling: Heat the mixture to 50 °C and stir for 12 hours.
-
Self-Validation (In-Process): The reaction mixture will transition from a pale yellow suspension to a dark brown/luminescent solution, indicating the expansion of the conjugated π -system.
-
Workup: Cool to room temperature, dilute with diethyl ether (20 mL), and wash with water (3 × 15 mL) to remove DIPA salts and residual TBAF. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography.
-
Analytical Validation: The ¹H NMR spectrum will show the complete disappearance of the TMS singlet ( ∼ 0.25 ppm) and the appearance of new aromatic proton signals corresponding to the coupled aryl group.
References
-
Gold(I)-Catalyzed Reactivity of Furan-ynes with N-Oxides: Synthesis of Substituted Dihydropyridinones and Pyranones. The Journal of Organic Chemistry.[Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega.[Link]
-
Visible-Light-Induced Synthesis of Esters via a Self-Propagating Radical Reaction. The Journal of Organic Chemistry.[Link]
-
Synthesis of BODIPY dyes through postfunctionalization of the boron dipyrromethene core. Beilstein Journal of Organic Chemistry (SciSpace).[Link]
Application Notes and Protocols: Furan Derivatives in Advanced Materials Science
Introduction
Furan derivatives, particularly 2,5-furandicarboxylic acid (FDCA) and 5-hydroxymethylfurfural (HMF), have transitioned from niche bio-based chemicals to foundational building blocks in modern materials science. Their rigid, aromatic five-membered ring structures impart unique thermomechanical properties to polymer backbones. This guide details the mechanistic rationale and validated experimental protocols for two transformative applications: the synthesis of high-barrier polyethylene furanoate (PEF) polyesters, and the engineering of thermoreversible, self-healing polymer networks via Diels-Alder cycloaddition.
Application I: High-Performance Bio-Polyesters (PEF Synthesis)
Mechanistic Rationale
Polyethylene furanoate (PEF) is a 100% renewable alternative to petroleum-derived polyethylene terephthalate (PET). The non-linear axis of the furan ring restricts polymer chain mobility, which significantly enhances the gas barrier properties (reducing O2 and CO2 permeability) and increases the glass transition temperature ( Tg ) compared to PET[1]. The synthesis relies on a two-stage melt polycondensation. The first stage (esterification) forms bis(2-hydroxyethyl)-2,5-furandicarboxylate (BHEF) oligomers. The second stage (polycondensation) builds molecular weight under high vacuum, driven by the continuous removal of ethylene glycol (EG)[2].
Protocol 1: Two-Stage Melt Polycondensation of PEF
Materials:
-
2,5-Furandicarboxylic acid (FDCA) (Monomer)
-
Ethylene glycol (EG) (Monomer/Solvent)
-
Antimony trioxide ( Sb2O3 ) or Tetrabutyl titanate (TBT) (Catalyst, 300-400 ppm)[2][3]
-
High-purity Nitrogen gas ( N2 )
Equipment:
-
Glass reactor with a mechanical stirrer (equipped with torque measurement)
-
Distillation column and condenser
-
High-vacuum pump (< 1 mbar)
Step-by-Step Methodology:
-
Esterification (Stage 1): Charge the reactor with FDCA and EG in a 1:2.1 to 1:2.5 molar ratio. Add the selected catalyst (e.g., 300 ppm Sb2O3 ).
-
Purge the system with N2 for 30 minutes to prevent oxidative degradation, which causes undesirable yellowing of the furanic polymer[3].
-
Heat the mixture to 160–200 °C under continuous stirring and a gentle N2 flow. Maintain for 3–5 hours.
-
Self-Validation Check: Monitor the distillation column. The esterification is deemed complete when the theoretical volume of water byproduct is collected, and the reaction mixture transitions from a heterogeneous suspension to a clear, homogeneous solution of BHEF oligomers.
-
Polycondensation (Stage 2): Gradually elevate the reactor temperature to 220–250 °C.
-
Slowly apply a vacuum, reducing the pressure to below 1 mbar over 30 minutes to prevent excessive foaming of the melt[1].
-
Maintain high vacuum and stirring for 2.5 to 4 hours to facilitate the removal of excess EG and drive polymer chain extension[2].
-
Self-Validation Check: Monitor the mechanical stirrer's torque. A plateau in torque indicates that the maximum achievable melt viscosity (and thus molecular weight) for the prepolymer has been reached.
-
Extrude the molten PEF under N2 pressure and quench rapidly in a water bath to obtain amorphous PEF pellets.
Quantitative Data: Catalyst and Monomer Effects on PEF Synthesis
| Catalyst (Concentration) | Monomer System | Molar Ratio | Polycondensation Temp (°C) | Intrinsic Viscosity (dL/g) |
| Zinc Acetate (50 ppm) | DMFD : EG | 1 : 2.2 | 230 - 250 | 0.28 |
| Tetrabutyl Titanate (400 ppm) | DMFD : EG | 1 : 2.2 | 230 - 250 | 0.37 |
| Antimony Trioxide (300 ppm) | FDCA : EG | 1 : 2.5 | 220 - 240 | > 0.45 |
Table 1: Summary of reaction parameters and resulting intrinsic viscosities for PEF prepolymers prior to solid-state polymerization (SSP)[2].
Application II: Thermoreversible Self-Healing Networks via Diels-Alder Chemistry
Mechanistic Rationale
The furan moiety acts as a highly efficient, electron-rich diene in Diels-Alder (DA) cycloadditions. When reacted with an electron-deficient dienophile, such as a bismaleimide, it forms a robust covalent crosslinked network at ambient or mildly elevated temperatures (50–80 °C)[4]. Crucially, this reaction is thermoreversible. Heating the polymer above the retro-Diels-Alder (rDA) transition temperature (typically >120 °C) breaks the cycloadducts, reducing the material to a low-viscosity, mobile state. This mobility allows the polymer chains to diffuse across micro-cracks. Upon cooling, the DA adducts re-form, completely restoring the material's structural integrity[5].
Protocol 2: Synthesis and Crosslinking of Furan-Functionalized Polyurethane
Materials:
-
Furan-functionalized polyurethane prepolymer (e.g., synthesized via furfurylamine end-capping)
-
1,1'-(Methylenedi-4,1-phenylene)bismaleimide (BMI) (Crosslinker)
-
N,N-Dimethylformamide (DMF) (Solvent)
Step-by-Step Methodology:
-
Network Formulation: Dissolve the furan-functionalized prepolymer in DMF at a concentration of 20% w/v.
-
Add the BMI crosslinker to the solution. The stoichiometric ratio of furan to maleimide groups should be precisely 1:1 to maximize crosslink density and healing efficiency[5].
-
DA Crosslinking: Cast the solution into a Teflon mold and heat at 60 °C for 24 hours. This temperature provides sufficient kinetic energy for the forward DA cycloaddition while remaining well below the rDA threshold.
-
Evaporate the residual DMF under vacuum at 60 °C for an additional 12 hours to yield a solid, crosslinked polyurethane film.
-
Self-Healing Execution: To induce healing in a mechanically damaged film, heat the localized area to 120–130 °C for 15 minutes to trigger the rDA reaction, then cool to 60 °C for 24 hours to re-crosslink.
-
Self-Validation Check (Solubility & Thermal): The successful formation of the DA network is validated by immersing the film in DMF at room temperature; it should swell but remain insoluble. Heating the solvent to 120 °C will cause the film to completely dissolve due to rDA decrosslinking[5]. Additionally, Differential Scanning Calorimetry (DSC) should reveal a broad endothermic peak between 110–140 °C, corresponding to the rDA dissociation[4].
Quantitative Data: Thermal Properties of DA-Crosslinked Networks
| Furan:Maleimide Ratio | Forward DA Temp (°C) | Retro-DA Peak Temp (°C) | Healing Efficiency (%) | RT Solubility in DMF |
| 1 : 0.5 | 60 | 122 | ~ 75% | Insoluble (Swelling) |
| 1 : 1.0 | 60 | 128 | > 95% | Insoluble |
| 1 : 1.5 | 60 | 131 | ~ 80% | Insoluble |
Table 2: Influence of stoichiometric ratios on the thermal reversibility and healing efficiency of furan-maleimide networks[4][5].
Visualizations of Workflows and Mechanisms
Workflow of Polyethylene Furanoate (PEF) synthesis via melt polycondensation.
Thermoreversible Diels-Alder mechanism for self-healing furan-based networks.
References
-
PMC (National Institutes of Health): Effect of Monomer Type on the Synthesis and Properties of Poly(Ethylene Furanoate). URL:[Link]
-
MDPI: Furan–Urethane Monomers for Self-Healing Polyurethanes. URL:[Link]
-
PMC (National Institutes of Health): Thermoreversible Diels–Alder Cross-Linking of BHMF-Based Polyesters: Synthesis, Characterization and Rheology. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of Monomer Type on the Synthesis and Properties of Poly(Ethylene Furanoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Furan–Urethane Monomers for Self-Healing Polyurethanes [mdpi.com]
- 5. Thermoreversible Diels–Alder Cross-Linking of BHMF-Based Polyesters: Synthesis, Characterization and Rheology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Michael Acceptor Analogs from Furan-2-Carboxaldehydes
Introduction & Rationale
Furan-2-carboxaldehyde (furfural) is a highly versatile, biomass-derived scaffold utilized extensively in medicinal chemistry and covalent drug design. When functionalized into an α,β -unsaturated carbonyl (a Michael acceptor), the electron-rich furan ring imparts unique steric and electronic properties that modulate the reactivity of the electrophilic warhead. These Michael acceptors are critical for developing Targeted Covalent Inhibitors (TCIs), particularly against cysteine proteases, where the catalytic cysteine residue attacks the β -carbon of the enone or acrylate system via a Michael addition[1].
As a Senior Application Scientist, the goal of this guide is to move beyond standard operational recipes. Here, we analyze the causality behind reagent selection, stereocontrol, and reaction monitoring across three distinct synthetic pathways: the Claisen-Schmidt (Aldol) condensation, the Knoevenagel condensation, and the Horner-Wadsworth-Emmons (HWE) olefination.
Mechanistic Pathways & Strategic Selection
The transformation of furan-2-carboxaldehyde into a Michael acceptor is dictated by the desired electronic character of the final α,β -unsaturated system.
Synthetic pathways for converting furan-2-carboxaldehyde into diverse Michael acceptors.
-
Claisen-Schmidt Condensation (Chalcone Synthesis): Reacting furan-2-carboxaldehyde with acetophenones yields furan-derived chalcones. Basic conditions (e.g., KOH) facilitate the formation of a ketone enolate, which attacks the highly electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration is thermodynamically driven to form an extended conjugated enone system[1][2].
-
Knoevenagel Condensation: For highly electron-deficient Michael acceptors (e.g., alkylidenemalononitriles), furan-2-carboxaldehyde is reacted with active methylene compounds. A weak base such as piperidine is optimal; it acts not only as a base but forms a reactive iminium intermediate with the aldehyde, significantly lowering the activation energy for the condensation[3].
-
Horner-Wadsworth-Emmons (HWE) Olefination: When synthesizing furan-acrylates (including fluoroacrylates), the HWE reaction is preferred over the traditional Wittig reaction due to its superior E-stereoselectivity and the generation of easily removable water-soluble phosphate byproducts[4].
Comparative Reaction Metrics
To aid in route selection, the quantitative data and standard parameters for these three methodologies are summarized below.
| Synthetic Pathway | Reagents (Electrophile + Nucleophile) | Base / Catalyst | Solvent | Temp / Time | Typical Yield | Stereoselectivity |
| Claisen-Schmidt | Furan-2-carboxaldehyde + Acetophenone | KOH or NaOH (aq) | Ethanol / THF | 0 °C to RT, 2-16 h | 60 - 85% | Exclusively E-isomer |
| Knoevenagel | Furan-2-carboxaldehyde + Malononitrile | Piperidine (catalytic) | Ethanol | Reflux, 1-3 h | 75 - 95% | N/A (Geminal disubstitution) |
| HWE Olefination | Furan-2-carboxaldehyde + Triethyl phosphonoacetate | n-BuLi or NaH | THF (Anhydrous) | -78 °C to RT, 1-4 h | 70 - 90% | High E-selectivity (>95%) |
In-Process Quality Control Workflow
Every robust protocol must function as a self-validating system. The workflow below outlines the critical checkpoints required to ensure intermediate integrity before proceeding to downstream biological assays.
Self-validating experimental workflow for Michael acceptor synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of Furan-Derived Chalcones (Claisen-Schmidt)
Causality Focus: Temperature control during base addition is critical. Uncontrolled exotherms can lead to Cannizzaro-type disproportionation of the furan-2-carboxaldehyde or degradation of the furan ring[1].
-
Preparation: In a 50 mL round-bottom flask, dissolve furan-2-carboxaldehyde (10 mmol) and the substituted acetophenone (10 mmol) in 15 mL of ethanol[1].
-
Base Addition: Cool the mixture to 0–5 °C using an ice bath. Slowly add an aqueous solution of KOH (15 mmol in 5 mL water) dropwise over 15 minutes. Rationale: Slow addition dissipates the heat of enolate formation, preventing side reactions.
-
Reaction: Remove the ice bath and stir at room temperature for 2 to 16 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the UV-active aldehyde spot is consumed.
-
Workup: Pour the mixture into crushed ice and neutralize with 1M HCl. Filter the resulting precipitate, wash with cold ethanol, and dry under a vacuum.
-
Self-Validation Checkpoint: Confirm the E-geometry via 1 H NMR. The trans-alkene protons of the enone should present a coupling constant ( J ) of approximately 15–16 Hz[2].
Protocol 2: Knoevenagel Condensation (Furan-2-ylmethylenemalononitrile)
Causality Focus: Piperidine is used in strictly catalytic amounts to avoid unwanted aza-Michael addition of the amine to the newly formed highly electrophilic product[3].
-
Preparation: Combine furan-2-carboxaldehyde (10 mmol) and malononitrile (10 mmol) in 20 mL of absolute ethanol in a 50 mL flask equipped with a reflux condenser[3].
-
Catalysis: Add 2-3 drops of piperidine (approx. 0.1 mmol)[3]. Rationale: Piperidine temporarily forms an iminium ion with furfural, drastically increasing the electrophilicity of the carbon center for nucleophilic attack.
-
Reaction: Heat the reaction to reflux. The condensation is typically complete within 15 to 60 minutes.
-
Workup: Cool the reaction mixture to room temperature, then place it in an ice bath to maximize crystallization[3]. Filter the highly crystalline product.
-
Self-Validation Checkpoint: The validation here is immediately visual. A distinct color change (often deep yellow/orange) and rapid precipitation upon cooling indicate successful condensation. TLC will confirm the complete disappearance of the furfural starting material[3].
Protocol 3: HWE Olefination for Furan-Acrylates
Causality Focus: Strictly anhydrous conditions and temperature gradients are mandatory to prevent the quenching of the highly reactive phosphonate carbanion and to maximize E-selectivity[4].
-
Preparation: Flame-dry a Schlenk flask and flush with an inert gas (N 2 or Argon). Add triethyl phosphonoacetate (11 mmol) and anhydrous THF (20 mL).
-
Deprotonation: Cool the flask to -78 °C using a dry ice/acetone bath. Add n-BuLi (11 mmol, 2.5 M in hexanes) dropwise and stir for 30 minutes[4]. Rationale: The -78 °C environment prevents localized heating and decomposition during the highly exothermic deprotonation step.
-
Coupling: Dissolve furan-2-carboxaldehyde (10 mmol) in 5 mL of anhydrous THF and add it dropwise to the stabilized carbanion.
-
Propagation: Allow the reaction to slowly warm to room temperature over 2 hours to drive the elimination of the phosphate byproduct.
-
Workup: Quench with saturated aqueous NH 4 Cl to neutralize any unreacted base. Extract with EtOAc (3 x 20 mL). Dry the organic layer over Na 2 SO 4 , concentrate under reduced pressure, and purify via flash chromatography.
-
Self-Validation Checkpoint: Validate the E/Z ratio using 1 H NMR. The absence of triphenylphosphine oxide (a notorious contaminant in Wittig reactions) in the crude NMR spectrum validates the operational superiority of the HWE pathway for this analog[4].
References
-
A Comparative Analysis of the Reactivity of Furan- and Thiophene-Based Aldehydes Source: Benchchem URL:3
-
Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity Source: ACS Omega URL:1
-
Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl Source: ResearchGate URL:2
-
A Practical Synthesis of Terminal Vinyl Fluorides Source: PMC (nih.gov) URL:4
Sources
Advanced Application Note: Silyl Protecting Groups in Complex Organic Synthesis
Executive Summary
Silyl ethers represent one of the most versatile and ubiquitous classes of protecting groups in modern organic synthesis and drug development[1]. By temporarily masking nucleophilic functional groups—primarily alcohols, but also phenols and amines—silyl groups prevent unwanted side reactions during complex multi-step sequences[2]. Their true power lies in their orthogonality: they can be installed under mild basic conditions and selectively cleaved using specific acidic or fluoride-mediated protocols without disturbing other sensitive moieties[2][3]. This application note details the mechanistic causality, quantitative stability metrics, and validated protocols for utilizing silyl protecting groups.
Mechanistic Causality: The "Why" Behind Silicon
The efficacy of silyl protecting groups is fundamentally rooted in the unique stereoelectronic properties of silicon.
The Protection Mechanism (SN2-Si): Unlike carbon, silicon readily expands its coordination sphere to form pentacoordinate intermediates, significantly lowering the activation energy for nucleophilic substitution[3]. During protection, the use of a nucleophilic catalyst (such as imidazole) generates a highly reactive N-silyl imidazolium intermediate. This intermediate is highly electrophilic, facilitating rapid attack by the alcohol oxygen while preserving the stereochemistry at the alcohol carbon.
The Deprotection Driving Force: The thermodynamic driving force for deprotection is dictated by bond enthalpies. While the Si–O bond is robust (~110 kcal/mol), the Si–F bond is exceptionally strong (~135 kcal/mol)[3]. This ~25 kcal/mol energetic differential provides a massive thermodynamic sink, allowing fluoride sources like tetrabutylammonium fluoride (TBAF) to rapidly and selectively cleave silyl ethers under near-neutral conditions[2][3].
Quantitative Data: Steric Tuning and Relative Stability
The stability of a silyl ether is strictly governed by the steric bulk of the alkyl or aryl ligands attached to the silicon atom[4][5]. By systematically varying these ligands, chemists can fine-tune the hydrolysis rates across several orders of magnitude, enabling the selective deprotection of one silyl ether in the presence of another[5][6].
Table 1: Relative Stability of Common Silyl Ethers (Normalized to TMS = 1) [5]
| Silyl Group | Abbreviation | Relative Acid Stability | Relative Base Stability |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10–100 |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 |
Data adapted from Greene's Protective Groups in Organic Synthesis and Nelson & Crouch (1996).[6][7]
Strategic Workflows and Logical Relationships
Fig 1: Standard protection and deprotection workflow for silyl ethers.
Fig 2: Relative stability and steric bulk of common silyl protecting groups.
Standard Operating Protocols (SOPs)
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step through observable physical and chemical changes.
Protocol 1: Standard TBS Protection of Primary/Secondary Alcohols
Based on the original conditions developed by .[8][9]
Reagents: Alcohol (1.0 eq), TBSCl (1.2 eq), Imidazole (2.0–2.5 eq), Anhydrous DMF (0.5 M).
Step-by-Step Methodology:
-
Initiation: Dissolve the alcohol and imidazole in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Causality: DMF is a highly polar aprotic solvent required to stabilize the transient, highly polar N-silyl imidazolium intermediate. Imidazole acts dually as a nucleophilic catalyst and an acid scavenger to neutralize the HCl byproduct.
-
-
Addition: Cool the reaction mixture to 0 °C. Add TBSCl portion-wise.
-
Causality: The silylation reaction is exothermic. Cooling prevents side reactions and limits the thermal degradation of the silylating agent[10].
-
-
Propagation & Monitoring: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via Thin Layer Chromatography (TLC).
-
Self-Validation: The formation of the bulky, lipophilic TBS ether significantly decreases the polarity of the molecule. A successful reaction is indicated by the disappearance of the starting material and the appearance of a new spot with a substantially higher Rf value (e.g., moving from Rf 0.2 to 0.8 in 20% EtOAc/Hexanes).
-
-
Quench & Workup: Dilute the mixture with water and extract with an organic solvent (EtOAc or Hexanes) three times. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Self-Validation: Water hydrolyzes unreacted TBSCl into hexamethyldisiloxane and partitions the highly water-soluble DMF and imidazole hydrochloride into the aqueous layer, leaving crude, lipophilic silyl ether in the organic phase[11].
-
Protocol 2: Protection of Sterically Hindered (Tertiary) Alcohols
Standard TBSCl conditions often fail for tertiary alcohols due to extreme steric clash. A more electrophilic silylating agent is required.
Reagents: Hindered Alcohol (1.0 eq), TBSOTf (1.5 eq), 2,6-Lutidine (2.0 eq), Anhydrous DCM (0.2 M).
Step-by-Step Methodology:
-
Initiation: Dissolve the alcohol and 2,6-lutidine in anhydrous DCM at 0 °C.
-
Causality: 2,6-lutidine is a sterically hindered, non-nucleophilic base. It mops up triflic acid without competing with the alcohol for the silylating agent[12].
-
-
Addition: Add TBSOTf dropwise.
-
Causality: The triflate (OTf⁻) is a vastly superior leaving group compared to chloride (Cl⁻). This makes the silicon center highly electrophilic, overcoming the steric barrier of the tertiary alcohol[12].
-
-
Workup: Quench with saturated aqueous NaHCO₃ and extract with DCM.
Protocol 3: Fluoride-Mediated Deprotection
Reagents: Silyl Ether (1.0 eq), TBAF (1.1–1.5 eq, 1.0 M solution in THF), THF (0.1 M).
Step-by-Step Methodology:
-
Initiation: Dissolve the silyl ether in THF and cool to 0 °C.
-
Addition: Add the TBAF solution dropwise.
-
Causality: The naked fluoride ion is highly nucleophilic toward silicon. The cleavage is driven entirely by the formation of the hyper-stable Si–F bond[3].
-
-
Monitoring: Stir at 0 °C to room temperature.
-
Self-Validation: TLC will show the consumption of the non-polar silyl ether and the appearance of a highly polar baseline/low- Rf spot corresponding to the free alcohol.
-
-
Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc.
-
Self-Validation: TBAF is highly basic. Quenching with a mild acid like NH₄Cl neutralizes the reaction mixture, preventing base-catalyzed side reactions (e.g., epimerization or elimination) of the newly liberated, sensitive alcohol[2].
-
References
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191. URL:[Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th Edition). John Wiley & Sons. URL:[Link]
Sources
- 1. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google Books [books.google.com.sg]
- 2. grokipedia.com [grokipedia.com]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. WO2011120886A1 - A process for the preparation of (-)-englerin a, and analogues and intermediates thereof - Google Patents [patents.google.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. wiley.com [wiley.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Top 2142 Journal of the American Chemical Society papers published in 1972 [scispace.com]
- 10. orgosolver.com [orgosolver.com]
- 11. TBS Protection - TBS-Cl [commonorganicchemistry.com]
- 12. total-synthesis.com [total-synthesis.com]
Technical Support Center: Purification and Impurity Removal for Silylated Organic Compounds
Welcome to the Technical Support Center for Silylation Chemistry. As a Senior Application Scientist, I frequently consult with researchers facing a common bottleneck in drug development and organic synthesis: the purification of silylated organic compounds and the removal of persistent silicon-based impurities.
Silyl groups are indispensable for protecting alcohols, amines, and carboxylic acids. However, unreacted silylating reagents, silanol byproducts, and the reagents used for their cleavage (such as TBAF) often complicate downstream processing. This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure the high-purity isolation of your target compounds.
Part 1: Diagnostic Workflow for Silicon Impurity Removal
Selecting the correct purification strategy depends entirely on the physicochemical properties of the silicon impurity relative to your target molecule. Use the diagnostic workflow below to determine the optimal approach.
Decision matrix for selecting silyl impurity removal strategies based on impurity properties.
Part 2: Quantitative Data: Silyl Group Stability and Impurity Profiles
Understanding the steric bulk and relative stability of your chosen silyl group is critical for anticipating its behavior during purification. The following table summarizes the stability and common impurities associated with standard silyl groups [1].
| Silyl Group | Abbreviation | Relative Stability (Acidic) | Common Impurities | Recommended Removal Strategy |
| Trimethylsilyl | TMS | 1 (Least Stable) | TMSCl, HMDSO, TMSOH | Vacuum evaporation, Kugelrohr distillation |
| Triethylsilyl | TES | 64 | TESCl, TESOH, TES2O | Mild aqueous workup, buffered silica |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | TBSCl, TBSOH | Buffered silica gel chromatography |
| Triisopropylsilyl | TIPS | 700,000 | TIPSCl, TIPSOH | Chromatography, reverse-phase HPLC |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 (Most Stable) | TBDPSCl, TBDPSOH | Chromatography, resin scavenging |
Part 3: Troubleshooting Guides & FAQs
Q1: Why does my silylated compound (e.g., silyl ether or N-silylated sulfonamide) degrade during silica gel chromatography, and how can I prevent it? A1: Standard silica gel possesses acidic silanol (Si-OH) groups on its surface. These acidic sites act as proton donors, lowering the activation energy for nucleophilic attack by trace water on the silicon center, which catalyzes the hydrolysis of the Si-O or Si-N bonds [1][2]. This leads to premature cleavage of sterically less hindered groups like TMS or TES. Solution: To prevent this, the silica gel must be neutralized. You can use a buffered eluent containing 0.1–1% (v/v) triethylamine (TEA) to deactivate the acidic silanols [2]. Alternatively, switching to a more robust protecting group like TBS or TIPS significantly reduces degradation risk [1].
Q2: I used TBAF to remove a silyl protecting group. How do I remove the resulting tetrabutylammonium salts and silanol byproducts without an aqueous workup? A2: Aqueous workups for TBAF removal often lead to product loss, especially for polar substrates. A highly effective, self-validating alternative is the use of sulfonic acid ion-exchange resins (e.g., DOWEX 50WX8) combined with calcium carbonate[3]. The causality is straightforward: the sulfonic acid groups exchange protons for the tetrabutylammonium cations, pulling them out of solution, while the CaCO3 neutralizes the liberated HF to prevent product degradation. The remaining silyl byproducts (like tert-butyldimethylsilanol) can then be removed via evaporation or a short silica plug [3].
Q3: How can I remove unreacted silyl chlorides (e.g., TMSCl, TBDMSCl) from my reaction mixture if my product is sensitive to water? A3: If aqueous quenching is not viable, amine-functionalized scavenger resins (e.g., SiliaMetS Diamine) can be employed [4]. The resin acts as an immobilized nucleophile, covalently binding the electrophilic silyl chloride. After a brief incubation, the resin is filtered away, leaving the purified silylated product in the filtrate [4]. For highly volatile impurities like TMSCl or hexamethyldisiloxane (HMDSO), Kugelrohr distillation is also a viable non-aqueous removal strategy.
Part 4: Experimental Protocols
Protocol 1: Buffered Silica Gel Chromatography for Acid-Sensitive Silyl Ethers
This protocol ensures that acid-labile silyl groups (like TMS or TES) survive the purification process by neutralizing the stationary phase [2].
Step-by-Step Methodology:
-
Eluent Preparation: Prepare the desired mobile phase (e.g., Hexanes/Ethyl Acetate) based on prior TLC optimization. Add 0.5% – 1.0% (v/v) Triethylamine (TEA) to the mixture.
-
Slurry Preparation: Mix the silica gel with the TEA-buffered eluent in an Erlenmeyer flask. Stir gently to allow the basic amine to interact with and neutralize the acidic silanol sites on the silica.
-
Column Packing: Pour the slurry into the chromatography column and pack using standard positive pressure. Run at least two column volumes of the buffered eluent through the bed to ensure complete neutralization.
-
Sample Loading: Dissolve the crude silylated product in a minimum volume of the buffered eluent and carefully load it onto the column head.
-
Elution: Elute the column, monitoring fractions via TLC. The constant presence of TEA prevents premature hydrolysis of the Si-O bond during transit.
Protocol 2: Non-Aqueous Removal of TBAF and Silyl Byproducts via Ion-Exchange Resin
This protocol is ideal for isolating highly polar desilylated products where an aqueous extraction would result in poor recovery [3].
Step-by-Step Methodology:
-
Reaction Quench: Upon completion of the TBAF-mediated desilylation in THF, add DOWEX 50WX8 (hydrogen form) ion-exchange resin (approximately 3 g per mmol of TBAF) and powdered Calcium Carbonate (CaCO3, approximately 1 g per mmol of TBAF) directly to the reaction flask.
-
Scavenging: Stir the suspension vigorously at room temperature for 1–2 hours. Mechanistic note: The DOWEX resin sequesters the tetrabutylammonium cation, while the CaCO3 neutralizes the generated HF.
-
Filtration: Filter the mixture through a pad of Celite to remove the resin and inorganic salts. Wash the filter cake thoroughly with ethyl acetate or dichloromethane to ensure complete product recovery.
-
Concentration: Concentrate the filtrate under reduced pressure. At this stage, 1H NMR should confirm the complete absence of tetrabutylammonium peaks.
-
Final Polish: If non-volatile silanol byproducts (e.g., TBSOH) remain, pass the concentrated residue through a short plug of silica gel using an appropriate eluent to isolate the pure desilylated product.
References
- Technical Support Center: Prevention of Silyl Ether Degrad
- stability issues of N-silylated sulfonamides on silica gel chrom
- A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions Procedure - Organic Syntheses.
- Technical Support Center: Removal of Silicon-Containing Impurities - Benchchem.
Technical Support Center: Navigating the Challenges of Scaling Up Sonogashira Coupling Reactions
Welcome to the Technical Support Center for Sonogashira coupling reactions. This resource is designed for researchers, scientists, and drug development professionals who are transitioning this powerful carbon-carbon bond-forming reaction from the bench to larger-scale production. Scaling up any chemical transformation presents a unique set of challenges, and the Sonogashira coupling, with its multi-component catalytic system, is no exception. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities, ensuring a robust, efficient, and safe scale-up process.
The Sonogashira coupling is a cornerstone of modern organic synthesis, prized for its ability to form C(sp²)-C(sp) bonds under generally mild conditions.[1][2][3][4] Its applications are widespread, from the synthesis of complex natural products and pharmaceuticals to the creation of advanced organic materials.[1][5] However, what works seamlessly on a milligram scale can often present significant hurdles when scaled to multi-gram or kilogram quantities. Issues such as catalyst deactivation, byproduct formation, and difficulties in purification can become magnified, impacting yield, purity, and overall process efficiency.[4][6][7]
This guide is structured to provide not just solutions, but also a deeper understanding of the underlying chemical principles. By understanding the "why" behind a particular problem, you will be better equipped to proactively design and optimize your large-scale Sonogashira reactions.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific, common problems encountered during the scale-up of Sonogashira couplings in a question-and-answer format.
Issue 1: The Reaction Stalls or Yields Are Significantly Lower Than on a Small Scale.
Question: My Sonogashira reaction worked beautifully on a 1 mmol scale, but upon scaling up to 50g, the reaction is sluggish and the yield has dropped dramatically. What are the likely culprits?
Answer: This is a classic scale-up challenge and often points to one or more of the following issues:
-
Catalyst Deactivation: Palladium catalysts, particularly Pd(0) species, can be sensitive to air and moisture.[8] On a larger scale, with longer reaction times and larger solvent volumes, the impact of trace oxygen or water is amplified.
-
Troubleshooting Steps:
-
Ensure a Strictly Inert Atmosphere: Rigorously degas all solvents and reagents. Techniques like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen) are crucial.[9] On a larger scale, maintaining a positive pressure of inert gas throughout the reaction is essential.
-
Use High-Purity Reagents: Impurities in starting materials or solvents can act as catalyst poisons.[7]
-
Consider a More Robust Catalyst: For challenging substrates or extended reaction times, consider using pre-catalysts or catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can offer greater stability.[10]
-
Avoid Excessive Temperatures: While heating can be necessary, especially for less reactive aryl bromides, excessive temperatures can lead to catalyst decomposition.[7][11][12] Monitor the internal reaction temperature carefully.
-
-
-
Inefficient Mass and Heat Transfer: What appears as a homogeneous solution on a small scale can have significant mixing and heating inefficiencies in a larger reactor.
-
Troubleshooting Steps:
-
Optimize Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous mixture and uniform temperature.[7]
-
Monitor Internal Temperature: Use a temperature probe to monitor the internal reaction temperature, as the external jacket temperature may not be representative. Exothermic events can lead to localized overheating and decomposition.[7][13]
-
-
-
Sub-optimal Reagent Stoichiometry and Concentration: The ideal ratios on a small scale may need adjustment for larger runs.
-
Troubleshooting Steps:
-
Re-evaluate Reagent Ratios: It may be necessary to slightly increase the loading of the alkyne or the base on a larger scale to drive the reaction to completion.
-
Concentration Effects: Very dilute conditions can slow down the reaction rate. While some protocols may call for high dilution to minimize side reactions, on a larger scale, this can be impractical. A careful re-optimization of the concentration may be necessary.[14]
-
-
Issue 2: Excessive Homocoupling (Glaser-Hay Reaction) is Leading to Difficult Purifications.
Question: My primary byproduct is the dimer of my terminal alkyne, which is co-eluting with my product during chromatography. How can I suppress this side reaction?
Answer: The homocoupling of terminal alkynes, often referred to as the Glaser or Glaser-Hay coupling, is a common and frustrating side reaction in Sonogashira couplings.[9] It is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[4][15]
-
Troubleshooting Strategies:
-
Switch to a Copper-Free Protocol: This is often the most effective solution.[3][9] Numerous copper-free Sonogashira protocols have been developed and are particularly advantageous for substrates prone to homocoupling.[16]
-
Strictly Anaerobic Conditions: If a copper co-catalyst is necessary, ensuring the complete exclusion of oxygen is paramount.[8][9]
-
Control Alkyne Concentration: Slow addition of the terminal alkyne to the reaction mixture can help to keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[9]
-
Minimize Copper Catalyst Loading: Use the minimum effective amount of the copper(I) co-catalyst.
-
Below is a decision-making workflow for troubleshooting common Sonogashira scale-up issues:
Caption: Troubleshooting workflow for Sonogashira scale-up.
Issue 3: The Final Product is Difficult to Purify and Contaminated with Residual Metals.
Question: After workup, my crude product is a dark, tarry material, and I'm having trouble removing residual palladium and copper, which is critical for my pharmaceutical application. What are my options?
Answer: Product purification and removal of residual metals are critical challenges in scaling up palladium-catalyzed reactions, especially in the pharmaceutical industry where strict limits on metal impurities are enforced.[6]
-
Strategies for Metal Removal:
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent can be effective. For example, an aqueous ammonium chloride wash is commonly used to remove copper salts.[6]
-
Metal Scavengers: A variety of solid-supported scavengers with functional groups that bind to palladium and copper (e.g., thiol-functionalized silica) can be very effective. The crude product solution is stirred with the scavenger, which is then filtered off.
-
Activated Charcoal Treatment: Treatment with activated charcoal can help to remove both colored impurities and residual metals.[17]
-
Crystallization: Whenever possible, developing a robust crystallization procedure is the most effective method for achieving high purity on a large scale.
-
-
Addressing Dark Coloration:
-
The dark color often arises from the formation of palladium black (colloidal palladium) or other decomposition byproducts.
-
In addition to the methods above, filtering the crude reaction mixture through a pad of Celite before workup can help to remove some of the insoluble palladium species.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up a Sonogashira reaction?
A1: Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic.[13] It is crucial to have adequate cooling capacity and to monitor the internal reaction temperature. A runaway reaction can occur if the heat generated exceeds the cooling capacity of the reactor.
-
Flammable Solvents and Reagents: Many solvents and reagents used in Sonogashira couplings are flammable. Ensure proper grounding of equipment to prevent static discharge and work in a well-ventilated area.
-
Toxicity: Be aware of the toxicity of all reagents, particularly the palladium catalyst, phosphine ligands, and any organic solvents. Use appropriate personal protective equipment (PPE).
-
Pressure Build-up: If the reaction is heated in a sealed vessel, be aware of the potential for pressure build-up, especially if volatile alkynes are used.
Q2: How do I choose the right solvent for a large-scale Sonogashira reaction?
A2: Solvent choice is critical and can significantly impact reaction outcome and processability.[18]
-
Solubility: The solvent must be able to dissolve all reactants and catalysts.
-
Boiling Point: The boiling point should be suitable for the desired reaction temperature.
-
Catalyst Compatibility: Some solvents can coordinate to the palladium center and inhibit catalysis. For example, highly coordinating solvents like DMF may sometimes slow down the reaction by competing with the phosphine ligands.[18][19]
-
Workup and Environmental Impact: Consider the ease of removal of the solvent during workup and its environmental, health, and safety (EHS) profile. Amine bases like triethylamine or diisopropylamine can often serve as both the base and the solvent.[1]
Q3: Is a copper co-catalyst always necessary? When should I consider a copper-free system?
A3: While the classic Sonogashira reaction uses a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, it is not always necessary.[3]
-
Consider a copper-free system when:
-
Copper-free reactions may require more reactive palladium catalyst systems and sometimes stronger bases to proceed efficiently.[3]
Q4: What is the typical catalyst loading for a scaled-up Sonogashira reaction?
A4: While laboratory-scale reactions might use 1-5 mol% of the palladium catalyst, a key goal of process development is to reduce catalyst loading for economic and environmental reasons.[6] For a robust industrial process, catalyst loadings are often in the range of 0.05 to 0.5 mol%. However, reducing the catalyst loading can make the reaction more susceptible to poisoning and incomplete conversion.[6] Therefore, a careful optimization study is required to find the lowest effective catalyst loading for your specific system.
Experimental Protocols
General Protocol for a Scaled-Up, Copper-Free Sonogashira Coupling
This protocol is a general guideline and should be optimized for specific substrates.
-
Reactor Setup: To an appropriately sized, oven-dried reactor equipped with a mechanical stirrer, condenser, and temperature probe, add the aryl halide and a suitable base (e.g., Cs₂CO₃, K₂CO₃).
-
Inert Atmosphere: Evacuate and backfill the reactor with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene) via cannula or a pressure-equalizing addition funnel. Add the palladium pre-catalyst and ligand.
-
Heating and Alkyne Addition: Begin stirring and heat the mixture to the desired temperature (e.g., 80-100 °C). Add the terminal alkyne via syringe pump over a period of time to maintain a low concentration.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and precipitated catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization or chromatography.
Catalytic Cycle of the Sonogashira Coupling
The following diagram illustrates the generally accepted catalytic cycles for both the copper-co-catalyzed and copper-free Sonogashira reactions.
Caption: Catalytic cycles of the Sonogashira coupling.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]
-
Gomes, C. S. B., et al. (2021). Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. ACS Publications. Retrieved March 10, 2026, from [Link]
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 10, 2026, from [Link]
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Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (2020, June 19). Retrieved March 10, 2026, from [Link]
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Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]
-
Panda, N. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Retrieved March 10, 2026, from [Link]
-
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. (2025, August 9). Retrieved March 10, 2026, from [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF - ResearchGate. (2020, October 14). Retrieved March 10, 2026, from [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). Retrieved March 10, 2026, from [Link]
-
Sonogashira Coupling – eFan's Blog. (2025, February 16). Retrieved March 10, 2026, from [Link]
-
effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle - SciELO. (n.d.). Retrieved March 10, 2026, from [Link]
-
Elangovan, A., et al. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved March 10, 2026, from [Link]
-
Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor | ACS Engineering Au. (2024, November 27). Retrieved March 10, 2026, from [Link]
-
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2018, May 11). Retrieved March 10, 2026, from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC. (2023, November 22). Retrieved March 10, 2026, from [Link]
-
A General Protocol for Robust Sonogashira Reactions in Micellar Medium - SciSpace. (n.d.). Retrieved March 10, 2026, from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). Retrieved March 10, 2026, from [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Retrieved March 10, 2026, from [Link]
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020, August 7). Retrieved March 10, 2026, from [Link]
-
Sonogashira Coupling - A Practical Approach - YouTube. (2020, July 9). Retrieved March 10, 2026, from [Link]
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Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions | Organic Process Research & Development - ACS Publications - American Chemical Society. (2019, November 12). Retrieved March 10, 2026, from [Link]
-
a–c) Challenges in catalyzing the Sonogashira coupling reaction with... - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013, January 14). Retrieved March 10, 2026, from [Link]
-
Easily remove dark color after sonogashira? : r/OrganicChemistry - Reddit. (2024, April 10). Retrieved March 10, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved March 10, 2026, from [Link]
-
Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC. (n.d.). Retrieved March 10, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021, February 10). Retrieved March 10, 2026, from [Link]
-
synthesis of terminal 1,3-diynes via sonogashira coupling of - Organic Syntheses Procedure. (n.d.). Retrieved March 10, 2026, from [Link]
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A Senior Application Scientist's Guide to Furan Building Blocks: The Strategic Advantage of 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde
Introduction: The Furan Scaffold as a Cornerstone in Modern Synthesis
In the landscape of heterocyclic chemistry, the furan ring stands out as a "privileged scaffold." Its presence in numerous natural products, pharmaceuticals, and advanced materials speaks to its synthetic versatility and biological significance.[1][2] As a bioisostere for phenyl rings, the furan nucleus allows for the modulation of physicochemical properties like solubility and metabolic stability, making it a highly attractive component in drug design.[3] The development of functionalized furan "building blocks" is therefore paramount for researchers aiming to construct complex molecular architectures efficiently.
This guide provides an in-depth comparison of 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde, a sophisticated and versatile building block, against more conventional furan derivatives such as furan-2-carbaldehyde (furfural), 5-hydroxymethylfurfural (HMF), and 2,5-furandicarboxylic acid (FDCA). We will explore the unique synthetic advantages conferred by its dual, orthogonally reactive functional groups, supported by experimental data and detailed protocols to guide your research and development efforts.
Section 1: In Focus: 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde
5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde (CAS 815609-95-1) is a bifunctional reagent designed for strategic, multi-step synthesis.[4] Its power lies in the deliberate combination of two distinct reactive centers on the furan core: an electrophilic aldehyde at the C2 position and a protected nucleophilic alkyne at the C5 position.
-
C2-Carbaldehyde: This aldehyde group serves as a classical handle for a wide array of transformations, including condensations, reductive aminations, and oxidations, allowing for the introduction of diverse side chains and heterocyclic systems.[5][6][7]
-
C5-[2-(trimethylsilyl)ethynyl] Group: This is the molecule's defining feature. The ethynyl (alkyne) linker is a rigid, linear spacer ideal for constructing conjugated systems or for positioning functional groups with precise geometry. The terminal trimethylsilyl (TMS) group is a crucial protecting group.
The Strategic Role of the Trimethylsilyl (TMS) Protecting Group
The TMS group is not merely an incidental feature; it is a strategic element that enables controlled and selective reactivity. Terminal alkynes possess an acidic proton that can interfere with many reactions or lead to undesired homocoupling, particularly in metal-catalyzed processes like the Sonogashira coupling.
Causality Behind TMS Protection:
-
Prevention of Homocoupling: It prevents the formation of symmetric butadiyne side products under Sonogashira conditions.
-
Enhanced Stability: The TMS group increases the molecule's stability and often improves its solubility in organic solvents.
-
Enabling Orthogonal Synthesis: It allows the researcher to perform chemistry on the aldehyde group without affecting the alkyne. Subsequently, the TMS group can be selectively removed under mild conditions to liberate the terminal alkyne for a second, distinct reaction.[8][9]
This protection/deprotection strategy is the key to the molecule's utility in diversity-oriented synthesis.
Caption: Sequential functionalization workflow enabled by orthogonal reactivity.
Section 2: A Comparative Analysis with Other Furan Building Blocks
The choice of building block is dictated by the synthetic target. Here, we compare 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde to three other workhorses of furan chemistry.
Caption: Molecular structures of the compared furan building blocks.
vs. Furan-2-carbaldehyde (Furfural)
Furfural is the archetypal furan building block, readily available from the dehydration of pentose sugars found in biomass.[10][11]
-
Reactivity: Its chemistry is dominated by the aldehyde group.[3][12] While the C5 position can be functionalized through electrophilic substitution, this often requires harsh conditions and can lead to mixtures of products. Achieving a C5-alkynyl substitution directly on the furfural ring is a multi-step, often low-yielding process.
-
Strategic Disadvantage: Furfural lacks a pre-installed, versatile handle for cross-coupling at the C5 position. 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde circumvents this entirely by providing the desired functionality from the outset, saving multiple synthetic steps and improving overall yield.
vs. 5-Hydroxymethylfurfural (HMF)
HMF is a celebrated bio-derived platform chemical, notable for its aldehyde and hydroxymethyl functionalities.[13][14][15]
-
Reactivity: HMF is a precursor to a vast array of chemicals and polymers.[16][17] The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid (en route to FDCA), or used in ether or ester linkages.[18]
-
Strategic Difference: HMF is ideal for polymer synthesis and for introducing oxygen-containing functionalities. However, for constructing complex aryl or heteroaryl architectures via C-C bond formation, the TMS-ethynyl group is far more direct. Converting the hydroxymethyl group of HMF to an alkyne is possible but requires multiple steps (e.g., halogenation followed by coupling), whereas 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde offers this reactivity "off-the-shelf."
vs. 2,5-Furandicarboxylic Acid (FDCA)
FDCA is the fully oxidized derivative of HMF and is a key monomer for producing bio-based polyesters like polyethylene furanoate (PEF), a sustainable alternative to PET.[18][19][20][21]
-
Reactivity: Its chemistry is defined by its two carboxylic acid groups, making it an ideal A-A type monomer for step-growth polymerization.
-
Divergent Applications: FDCA and 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde serve fundamentally different purposes. FDCA is designed for creating linear, high-molecular-weight polymers. In contrast, 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde is a tool for fine chemical synthesis, enabling the precise construction of discrete, complex molecules often required in medicinal chemistry and materials science.
Section 3: Data-Driven Comparison and Experimental Protocols
To provide a clear, objective comparison, the properties and primary applications of these building blocks are summarized below.
Table 1: Comparative Properties of Furan Building Blocks
| Feature | 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde | Furan-2-carbaldehyde | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic Acid (FDCA) |
| CAS No. | 815609-95-1[4] | 98-01-1 | 67-47-0 | 3238-40-2 |
| Key Groups | Aldehyde, TMS-Alkyne | Aldehyde | Aldehyde, Hydroxymethyl | 2x Carboxylic Acid |
| Reactivity | Sonogashira, Condensation, Reductive Amination | Condensation, Electrophilic Substitution | Oxidation, Reduction, Polymerization | Esterification, Amidation |
| Primary Use | Medicinal Chemistry, Conjugated Materials | Solvents, Precursor for Furfuryl Alcohol | Platform Chemical, Polymer Precursor | Monomer for Bio-polymers (e.g., PEF) |
| Key Advantage | Orthogonal reactivity for complex synthesis | Low cost, high availability | Bio-derived, versatile platform | Direct bio-based terephthalic acid replacement |
Experimental Protocol 1: Palladium-Copper Catalyzed Sonogashira Coupling
This protocol demonstrates the primary application of the TMS-ethynyl group after deprotection. The Sonogashira reaction is a powerful method for forming C(sp)-C(sp²) bonds.[22][23][24]
Objective: To couple a deprotected furan-alkyne with an aryl halide to synthesize a 5-arylalkynyl-furan-2-carbaldehyde derivative.
Rationale: This reaction exemplifies the core utility of the building block. The palladium catalyst facilitates the oxidative addition/reductive elimination cycle, while the copper(I) co-catalyst is essential for activating the terminal alkyne via the formation of a copper-acetylide intermediate.[22] The use of a base like triethylamine is critical to neutralize the HX generated during the catalytic cycle.
Caption: Reaction scheme for a typical Sonogashira coupling.
Materials:
-
5-Ethynylfuran-2-carbaldehyde (post-deprotection) (1.0 eq)
-
Aryl halide (e.g., iodobenzene) (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 5-ethynylfuran-2-carbaldehyde and the aryl halide.
-
Dissolve the starting materials in anhydrous THF.
-
Add Pd(PPh₃)₂Cl₂, CuI, and triethylamine to the solution. The mixture may turn yellow/brown.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure cross-coupled product.
Experimental Protocol 2: TMS-Group Deprotection
This protocol describes a mild and efficient method for cleaving the C-Si bond to reveal the terminal alkyne, a critical step before subsequent coupling reactions.[8][25]
Objective: To selectively remove the trimethylsilyl group from 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde.
Rationale: Potassium carbonate in methanol provides a mild basic condition that facilitates the cleavage of the silicon-alkyne bond without affecting the aldehyde or the furan ring.[9][26] This method is often preferred over fluoride-based reagents (like TBAF) when other base-sensitive groups are present.[8]
Materials:
-
5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde (1.0 eq)
-
Potassium carbonate (K₂CO₃) (0.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent to yield the deprotected product, 5-ethynylfuran-2-carbaldehyde, which can often be used in the next step without further purification.
Conclusion: A Strategic Asset for Complex Molecule Synthesis
While foundational building blocks like furfural, HMF, and FDCA are indispensable for specific applications, 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde offers a distinct and powerful advantage for the synthesis of complex, non-polymeric molecules. Its pre-installed, protected alkyne handle at the C5 position, combined with the reactive aldehyde at C2, enables a highly strategic and efficient approach to molecular construction. This orthogonal reactivity minimizes protecting group chemistry, shortens synthetic routes, and provides reliable access to diverse molecular scaffolds, making it an invaluable asset for researchers in drug discovery, medicinal chemistry, and advanced materials science.
References
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- How can 5-Hydroxymethylfurfural (HMF) be utilized as a platform chemical in the production of renewable chemicals or bio-based polymers? (2025, May 19). Sugar Energy Technology.
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- An overview of the applications of furfural and its deriv
- Application Notes and Protocols for Furan-Carbaldehyde Derivatives in Medicinal Chemistry - Benchchem. (n.d.). benchchem.com.
- Silanes as Protecting Groups for Terminal Alkyne - Technical Library - Gelest. (n.d.). gelest.com.
- Synthesis of dithienofurans via cascade copper catalysed dual C–S coupling and ring closure reactions under mild conditions - PMC. (2021, October 21). ncbi.nlm.nih.gov.
- Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - ResearchGate. (2025, October 16).
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- Furan-Oxidation-Triggered Inducible DNA Cross-Linking: Acyclic Versus Cyclic Furan-Containing Building Blocks—On the Benefit of Restoring the Cyclic Sugar Backbone | Center for Molecular Modeling. (n.d.). ugent.be.
- FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY Ana L. Cardoso, Susana M. M. Lopes, Terver J. Sase, T. (n.d.). Vertex AI Search.
- Diversity-Oriented Approach to Furan Building Blocks and Their Relevance in Organic Synthesis, Materials Science, and Medicinal Chemistry | Request PDF - ResearchGate. (2025, October 29).
- 815609-95-1 | 5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde | ChemScene. (n.d.). chemscene.com.
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - ResearchGate. (2023, May 25).
- Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC. (n.d.). ncbi.nlm.nih.gov.
- Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety - JOCPR. (n.d.). jocpr.com.
- Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. (n.d.). Vertex AI Search.
- 5-(trimethylsilyl)furan-2-carbaldehyde (C8H12O2Si) - PubChemLite. (n.d.). pubchem.ncbi.nlm.nih.gov.
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Transition-Metal Catalyzed Dehydrative Cyclization (Gold Catalysis)
Advanced Methodologies in the Synthesis of Substituted Furans: A Comparative Guide
As the demand for complex heterocycles in pharmaceutical development and materials science accelerates, the limitations of classical furan synthesis methodologies—such as the Paal-Knorr and Feist-Benary reactions—have become increasingly apparent. Traditional routes often require harsh acidic conditions, elevated temperatures, and highly specific pre-formed precursors (e.g., 1,4-diketones), which severely restrict functional group tolerance and structural diversity.
As a Senior Application Scientist, I have evaluated the shift toward alternative, highly modular synthetic strategies. This guide provides an objective, data-driven comparison of three modern methodologies: Transition-Metal Catalysis, Biocatalytic Multicomponent Reactions (MCRs), and Solvent-Free Halogen Catalysis. By detailing the causality behind these experimental designs, this guide equips researchers with self-validating protocols to optimize atom economy and scale-up efficiency.
Mechanistic Causality: Gold(I) complexes are exceptionally carbophilic Lewis acids. Unlike oxophilic metals that might irreversibly bind to hydroxyl groups, Au(I) selectively activates the π -system of alkynes. This selective activation allows heteroatom-substituted propargylic alcohols to undergo rapid intramolecular nucleophilic attack (cycloisomerization) followed by dehydration to form the aromatic furan ring [1]. This circumvents the need for pre-formed dicarbonyls entirely.
Fig 1. Mechanistic pathway of gold-catalyzed dehydrative cyclization of propargyl alcohols.
Experimental Protocol: Open-Flask Gold-Catalyzed Synthesis
Self-Validating System: This protocol utilizes ultra-low catalyst loading and visual/chromatographic validation to ensure complete conversion without over-oxidation.
-
Initialization: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the propargyl alcohol substrate (1.0 mmol) and dichloromethane (DCM, 5.0 mL). Note: The reaction is robust against ambient moisture; open-flask conditions are optimal.
-
Catalyst Addition: Add AuCl (0.005 mmol, 0.5 mol%) directly to the stirring solution at room temperature (20–25 °C). The low loading prevents the formation of polymeric byproducts.
-
In-Process Monitoring: Stir the reaction at room temperature. Monitor substrate consumption via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (typically 4:1). Visualize using UV light (254 nm) and KMnO 4 stain. Complete conversion is usually observed within 15–30 minutes.
-
Workup & Validation: Filter the crude mixture through a short pad of silica gel (eluting with 10 mL DCM) to sequester the gold catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography. Validate the structural integrity of the 2,5-disubstituted furan via 1 H NMR (confirming the diagnostic aromatic furan protons at δ 6.0–7.5 ppm) and 13 C NMR.
Lipase-Catalyzed One-Pot Sequential Multicomponent Reaction (MCR)
Mechanistic Causality: Multicomponent reactions (MCRs) inherently maximize atom economy. However, traditional MCRs for tetrasubstituted furans require harsh inorganic bases that degrade sensitive aldehydes. By employing a synergistic system of tributylphosphine (PBu 3 ) and immobilized lipase (Novozym 435), researchers can achieve a green, one-pot cascade [2]. PBu 3 acts as a nucleophilic trigger for adduct formation, while the Asp-His catalytic dyad of the lipase provides a biomimetic, mild basic environment for the critical deprotonation and acyl transfer steps.
Fig 2. Synergistic catalytic workflow for the multicomponent synthesis of tetrasubstituted furans.
Experimental Protocol: Biocatalytic MCR Cascade
Self-Validating System: Sequential addition ensures intermediate stability, while catalyst recovery validates the green-chemistry profile.
-
Adduct Formation: In a 10 mL reaction vial, dissolve benzoylacetonitrile (0.2 mmol) and the target aldehyde (0.2 mmol) in absolute ethanol (3.0 mL).
-
Synergistic Activation: Add PBu 3 (0.25 mmol) and immobilized Novozym 435 (20 mg). Stir the mixture at 37 °C for approximately 2 hours. Confirm the formation of the intermediate adduct via TLC.
-
Sequential Acylation: Once the intermediate is confirmed, add benzoyl chloride (0.25 mmol) dropwise to the stirring mixture.
-
Cyclization: Maintain stirring at 37 °C for an additional 12 hours to drive the intramolecular Wittig-type cyclization to completion.
-
Workup & Validation: Filter the reaction mixture to recover the Novozym 435 beads (wash with ethanol and dry; the catalyst retains activity for up to 4 cycles). Extract the filtrate with EtOAc (3 x 10 mL), wash with brine, dry over anhydrous Na 2 SO 4 , and concentrate. Purify the tetrasubstituted furan via silica gel chromatography.
Solvent-Free Iodine-Catalyzed Synthesis
Mechanistic Causality: For laboratories prioritizing environmental sustainability, transition-metal-free approaches are critical. Molecular iodine (I 2 ) acts as a mild, inexpensive Lewis acid via halogen bonding. Under solvent-free conditions, the high localized concentration of substrates allows I 2 to efficiently activate alkynes/alkenols for nucleophilic attack by 1,3-dicarbonyl enol tautomers, driving cyclization at ambient temperatures without the massive solvent waste (E-factor) typical of traditional syntheses [3].
Experimental Protocol: Solvent-Free Halogen Catalysis
Self-Validating System: The specific quenching step ensures no residual halogenating agents interfere with product isolation.
-
Neat Preparation: In a 5 mL glass vial, combine the 1,3-dicarbonyl derivative (1.0 mmol) and the alkyne/alkenol substrate (1.2 mmol). Do not add any solvent.
-
Catalysis: Add molecular iodine (0.1 mmol, 10 mol%) directly to the neat mixture.
-
Reaction: Stir the mixture at ambient temperature (20–25 °C) open to the atmosphere. For highly viscous substrates, gentle warming to 60 °C may be applied. Monitor via TLC for 2–4 hours until the dicarbonyl is consumed.
-
Workup & Validation: Quench the reaction by adding saturated aqueous Na 2 S 2 O 3 (2.0 mL) and stirring vigorously until the characteristic purple/brown color of I 2 dissipates, indicating complete reduction to iodide. Extract the aqueous layer with EtOAc (3 x 5 mL). Dry the combined organics over MgSO 4 , filter, concentrate, and purify via chromatography.
Quantitative Methodology Comparison
To objectively guide methodology selection, the table below contrasts the operational parameters of these modern alternatives against the classical Paal-Knorr baseline.
| Synthetic Methodology | Catalyst & Loading | Operating Temp | Reaction Time | Typical Yield Range | Green Chemistry Profile / E-Factor |
| Paal-Knorr (Baseline) | Strong Acid (e.g., TsOH, >10 mol%) | 80–110 °C (Reflux) | 4–12 hours | 50–85% | Poor : Requires harsh acids, toxic solvents, and pre-formed 1,4-diketones. |
| Gold Catalysis [1] | AuCl (0.05–0.5 mol%) | 20–25 °C (Ambient) | 5–30 mins | 85–99% | Excellent : Ultra-low catalyst loading, open-flask, minimal energy consumption. |
| Lipase-MCR [2] | Novozym 435 (20 mg) + PBu 3 | 37 °C | 12 hours | 80–94% | Excellent : Recyclable biocatalyst, benign solvent (EtOH), high atom economy. |
| Iodine Catalysis [3] | I 2 (10 mol%) | 20–25 °C (Ambient) | 2–4 hours | 75–92% | Outstanding : Solvent-free, metal-free, inexpensive, and highly scalable. |
References
-
Aponick, A., Li, C.-Y., Malinge, J., & Marques, E. F. (2009). An Extremely Facile Synthesis of Furans, Pyrroles, and Thiophenes by the Dehydrative Cyclization of Propargyl Alcohols. Organic Letters, 11(20), 4624-4627. URL:[Link]
-
Zeng, Y., Tang, Y., Xu, M., Wang, D., Wang, Z., Gao, Y., & Wang, L. (2025). Efficient Synthesis of Tetrasubstituted Furans via Lipase-Catalyzed One-Pot Sequential Multicomponent Reaction. Catalysts, 15(5), 482. URL:[Link]
-
Pace, D., Robidas, R., Tran, U. P. N., Legault, C., & Nguyen, T. V. (2021). Iodine Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights. Journal of Organic Chemistry, 86(12), 8154-8171. URL:[Link]
validation of furan derivative structures using 2D NMR
As a Senior Application Scientist, I frequently encounter the same critical bottleneck in drug development and natural product synthesis: the unambiguous structural elucidation of heteroaromatic rings. Furan derivatives, in particular, present a notorious analytical challenge. Because the oxygen atom interrupts the standard proton-proton spin system, determining the exact regiochemistry of substituted furans (e.g., distinguishing between 2,3-disubstituted and 2,4-disubstituted isomers) is often impossible using 1D NMR alone.
This guide provides an objective, mechanistic comparison of 2D NMR modalities for validating furan derivative structures, contrasting standard Heteronuclear Multiple Bond Correlation (HMBC) with advanced Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC).
The Structural Challenge: The Furan "Oxygen Barrier"
To understand why standard analytical methods fail, we must look at the quantum mechanical environment of the furan ring. The highly electronegative oxygen atom at position 1 draws electron density away from the ring, which alters the Fermi contact contribution to the scalar coupling ( J -coupling).
In 1D 1H NMR, furan ring protons exhibit exceptionally small long-range coupling constants ( 3JHH≈1.8–3.5 Hz, 4JHH≈0.8–1.5 Hz). Because these signals often overlap in the 6.0–7.5 ppm range, 1D NMR cannot reliably map the molecular skeleton. To bridge the "oxygen barrier" and prove that a substituent at C-2 is connected to the rest of the ring at C-5, we must rely on heteronuclear carbon-proton couplings ( nJCH ) using 2D NMR1[1].
Logical relationship of heteroatom-bridged J-coupling in the furan ring.
Mechanistic Comparison: HMBC vs. LR-HSQMBC
When validating a trisubstituted furan moiety,2 are typically sought[2]. However, standard HMBC is optimized for a nJCH of 8 Hz (representing 2- or 3-bond correlations). Trans-annular couplings across the furan oxygen (e.g., 4JCH from C-2 to C-5) are often much smaller (2–4 Hz).
If you simply increase the evolution delay in a standard HMBC to capture a 2 Hz coupling ( Δ≈250 ms), two catastrophic signal losses occur:
-
Transverse Relaxation ( T2 ) : The signal decays into the noise floor before acquisition.
-
Homonuclear Cancellation : Homonuclear proton couplings ( JHH ) evolve during this long delay. If the delay matches 1/(2⋅JHH) , the cross-peak intensity is driven to zero.
The Solution: The LR-HSQMBC pulse sequence is specifically designed to circumvent this. By omitting the refocusing of heteronuclear couplings during acquisition,3[3]. For complex heterocycles,4[4].
Table 1: Performance Comparison of NMR Modalities for Furan Validation
| Metric | 1D NMR ( 1H / 13C ) | Standard HMBC | LR-HSQMBC |
| Primary Target | Chemical shifts, integrals | 2–3 bond C-H connectivity | 4–6 bond C-H connectivity |
| Optimal JCH Tuning | N/A | 8 Hz | 2–4 Hz |
| Trans-Oxygen Bridging | Incapable | Inconsistent (often missing) | Highly Reliable |
| Signal-to-Noise (S/N) | Very High | High | Moderate (Requires higher scans) |
| Typical Acquisition Time | < 30 minutes | 2–6 hours | 12–48 hours |
| Structural Confidence | Low (Ambiguous regiochemistry) | Moderate (Partial skeleton) | Unambiguous Validation |
Self-Validating Experimental Protocol: Furan Regiochemistry Assignment
This protocol is designed as a self-validating system. Each step orthogonalizes the data collected in the previous step, ensuring absolute trustworthiness in the final structural assignment.
Phase 1: Sample Preparation & Baseline Establishment
-
Solvent Selection : Dissolve 15–20 mg of the purified furan derivative in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl3 or DMSO−d6 ). Ensure the sample is filtered to remove paramagnetic particulates that accelerate T2 relaxation.
-
Internal Calibration : Add Tetramethylsilane (TMS) as an internal standard to lock the chemical shift to exactly 0.00 ppm.
-
1D Acquisition : Acquire standard 1H and 13C spectra to verify sample concentration and identify characteristic furan proton signals.
Phase 2: Direct Connectivity Mapping 4. Pulse Sequence : Run a multiplicity-edited HSQC experiment. 5. Validation : Correlate all protonated carbons. This explicitly separates CH / CH3 groups from CH2 groups, leaving only the quaternary furan carbons unassigned.
Phase 3: Standard Long-Range Mapping 6. Parameter Tuning : Set the long-range delay in the HMBC pulse sequence to optimize for nJCH=8 Hz (typically ~62.5 ms). 7. Acquisition : Run the HMBC experiment to map the immediate furan ring substituents (2-bond and 3-bond correlations). 8. Decision Gate : Evaluate the spectrum. If the heteroatom bridge (e.g., C-2 to C-5) cannot be closed, proceed to Phase 4.
Phase 4: Ultra-Long-Range Resolution 9. Parameter Tuning : Load the LR-HSQMBC pulse sequence and optimize the delay for nJCH=2 Hz (typically ~250 ms). 10. Acquisition : Execute the LR-HSQMBC experiment. Causality check: Because LR-HSQMBC does not refocus heteronuclear couplings, the 4-bond and 5-bond correlations across the furan oxygen will emerge without being canceled by homonuclear J -evolution. 11. Final Validation : Overlay the LR-HSQMBC spectrum with the standard HMBC. The emergence of new cross-peaks (e.g., substituent protons correlating with the distal quaternary furan carbon) unambiguously locks the regiochemistry.
Experimental workflow for 2D NMR-based furan structure validation.
References
- Benchchem. "Validating the Structure of 2,3-Dimethyl-4-phenylfuran: A 2D NMR Comparison Guide."
- Bigler, P., & Furrer, J. (2018). "A comprehensive discussion of HMBC pulse sequences. III. Solving the problem of missing and weakly observed long-range correlations.
- ACG Publications.
- Semantic Scholar.
Sources
Beyond Palladium-Copper: A Comparative Guide to Modern Catalysts for Sonogashira Cross-Coupling
The Sonogashira cross-coupling reaction remains one of the most powerful methods for constructing C(sp2)–C(sp) and C(sp3)–C(sp) bonds in pharmaceutical development and materials science. While the traditional Pd(PPh3)2Cl2 / CuI catalytic system is a reliable workhorse, modern synthetic demands—such as the need to couple unreactive aryl chlorides, utilize non-activated alkyl electrophiles, and eliminate toxic or homocoupling-inducing co-catalysts—have driven a paradigm shift in catalyst design.
As a Senior Application Scientist, selecting the right catalyst requires moving beyond empirical screening to understanding the fundamental organometallic causality behind each system. This guide provides an objective, data-backed comparison of advanced Sonogashira catalysts, detailing their mechanistic advantages, performance metrics, and self-validating experimental protocols.
Mechanistic Bottlenecks: The "Copper Problem" and β -Hydride Elimination
To understand why modern catalysts outperform traditional systems, we must first examine the mechanistic failure points of the classic Pd/Cu cycle.
In the standard dual-catalyst system, the copper co-catalyst facilitates the formation of a highly nucleophilic copper acetylide, which readily undergoes transmetalation with the Pd(II) intermediate. However, this creates the "Copper Problem" : in the presence of even trace amounts of oxygen, Cu(I) rapidly catalyzes the Glaser homocoupling of terminal alkynes into diynes. This side reaction not only consumes the valuable alkyne starting material but also severely complicates downstream chromatographic purification[1].
Furthermore, when attempting to couple alkyl electrophiles (C(sp3) halides), traditional palladium catalysts fail entirely. The causality here is kinetic: once palladium undergoes oxidative addition into an alkyl halide, the resulting alkyl-Pd(II) intermediate undergoes rapid β -hydride elimination to form an alkene, outcompeting the desired transmetalation and reductive elimination steps[2].
To bypass these bottlenecks, two distinct catalytic strategies have emerged: Copper-Free Palladium Systems (relying on bulky, electron-rich ligands) and Base-Metal Nickel Systems (which operate via different oxidation state cycles to suppress β -hydride elimination).
Mechanistic divergence and substrate capabilities of modern Sonogashira catalyst systems.
Comparative Analysis of Advanced Catalyst Systems
Copper-Free Palladium: NHC and PEPPSI Complexes
To eliminate copper, the catalyst must facilitate the direct deprotonation of the alkyne at the Pd(II) center. This requires highly electron-rich ligands. 3, such as [{Pd(OH)Cl(NHC)}2] and pyridine-enhanced precatalysts (Pd-PEPPSI-IPentCl), have revolutionized this space[3].
-
Causality: The strong σ -donating nature of the NHC ligand stabilizes the active Pd(0) species, preventing it from aggregating into inactive "palladium black." Meanwhile, the immense steric bulk of the ligand forces the intermediate into a conformation that drastically accelerates reductive elimination. This allows for the coupling of notoriously unreactive aryl chlorides with turnover numbers (TON) reaching an astonishing 560,000[3]. Furthermore, PEPPSI complexes enable domino coupling/cyclization reactions in green solvents (ethanol/water) under mild conditions[4].
Monoligated Palladium with Buchwald Ligands
For room-temperature couplings of electron-rich aryl bromides,5 like [DTBNpP]Pd(crotyl)Cl or systems utilizing XPhos are superior[5].
-
Causality: Traditional catalysts form L2Pd(0) resting states, which must dissociate a ligand to enter the catalytic cycle. Precatalysts bearing a single bulky phosphine (like DTBNpP or XPhos) rapidly generate a highly unsaturated, 12-electron L1Pd(0) active species. This extreme unsaturation lowers the activation energy barrier for the oxidative addition of C–X bonds, allowing the reaction to proceed at 25°C without copper[5].
Base-Metal Innovation: Nickel-Catalyzed Alkyl Couplings
When coupling non-activated alkyl chlorides or bromides, palladium must be abandoned in favor of nickel. Recent breakthroughs utilize 6 or NN2 pincer ligands[6].
-
Causality: Nickel is more nucleophilic than palladium, making the initial oxidative addition into a C(sp3)–Cl bond much faster. More importantly, the rigid bite angle of bidentate [P,S] or pincer ligands tightly coordinates the Ni center. This geometric restriction prevents the alkyl-Ni intermediate from adopting the syn-coplanar conformation strictly required for β -hydride elimination, successfully funneling the intermediate toward C(sp3)–C(sp) bond formation[2][6]. Interestingly, 7 require specific bases like K2CO3 or Cs2CO3 because traditional amine bases (e.g., Et3N ) coordinate too strongly to the hard Ni(II) center, poisoning the catalyst[7].
Quantitative Performance Comparison
The following table synthesizes the experimental performance metrics of these catalyst systems to aid in protocol selection:
| Catalyst System | Primary Substrate Scope | Cu Co-Catalyst | Temp (°C) | Max Reported TON | Key Performance Advantage |
| Pd(PPh3)2Cl2 | Aryl Iodides / Bromides | Yes (CuI) | 60–80 | ~1,000 | Broad commercial availability; standard benchmark. |
| [{Pd(OH)Cl(IPr)}2] | Aryl Chlorides | No | 80 | 560,000 | Ultra-low ppm loading; zero Glaser homocoupling. |
| [DTBNpP]Pd(crotyl)Cl | Electron-rich Aryl Bromides | No | 25 | ~10,000 | Room-temperature activation; air-stable precatalyst. |
| NiCl2 / [P,S] Ligand | Alkyl Chlorides / Iodides | Yes (CuI) | 25–50 | ~100 | Enables C(sp3) electrophile coupling; inexpensive metal. |
Self-Validating Experimental Methodologies
To ensure reproducibility, protocols must be designed as self-validating systems. The workflows below incorporate specific checkpoints to verify intermediate success before proceeding.
Self-validating experimental workflow for sensitive cross-coupling reactions.
Protocol A: Ultra-Low Loading Copper-Free Coupling (Aryl Chlorides)
Based on the [{Pd(OH)Cl(NHC)}2] system for high-throughput synthesis.
-
Preparation: In a dry Schlenk tube, add the aryl chloride (1.0 mmol), terminal alkyne (1.2 mmol), and KOH (2.0 mmol).
-
Catalyst Injection: Add a stock solution of [{Pd(OH)Cl(IPr)}2] yielding a final catalyst loading of 0.001 mol% (10 ppm).
-
Causality Check: KOH is used instead of amines because the hydroxide anion is required to regenerate the active Pd-OH species in the catalytic cycle.
-
-
Solvent & Heating: Add 2 mL of degassed ethanol/water (1:1). Heat to 80°C under nitrogen.
-
Validation Checkpoint (2 Hours): Pull a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS.
-
Self-Validation: You should observe the product mass and zero mass corresponding to the diyne homocoupling product. If diyne is present, oxygen has breached the system.
-
-
Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over MgSO4 , and concentrate for column chromatography.
Protocol B: Nickel-Catalyzed C(sp3)–C(sp) Coupling (Alkyl Chlorides)
Based on the NiCl2 / [P,S] bidentate ligand system.
-
Glovebox Setup: Because Ni(0) intermediates are highly sensitive to oxidation, setup must occur in a glovebox. To an oven-dried vial, add NiCl2 (1 mol%), [P,S] ligand (1 mol%), CuI (5 mol%), and Cs2CO3 (1.5 equiv).
-
Substrate Addition: Add the non-activated alkyl chloride (1.0 mmol) and terminal alkyne (1.2 mmol).
-
Solvent & Reaction: Add anhydrous DMSO (2.5 mL). Seal the vial, remove from the glovebox, and stir strictly at 50°C for 12 hours.
-
Causality Check: Do not exceed 50°C. Higher temperatures provide the activation energy required to break the rigid coordination of the [P,S] ligand, allowing the complex to undergo the unwanted β -hydride elimination pathway.
-
-
Validation Checkpoint (12 Hours): Perform a TLC (Hexanes:EtOAc). The disappearance of the alkyl chloride spot confirms conversion.
-
Workup: Quench with saturated NH4Cl (aq) to neutralize the base and break up metal complexes. Extract with diethyl ether, concentrate, and purify via silica gel chromatography.
References
-
Recent Advances in Sonogashira Reactions ResearchGate / Chemical Society Reviews URL:[1]
-
Recent Advances in Transition-Metal-Catalyzed Sonogashira Cross-Coupling Reactions of Alkyl Electrophiles Thieme Connect URL:[2]
-
Pd-PEPPSI-IPentCl: A new highly efficient ligand-free and recyclable catalyst system for the synthesis of 2-substituted indoles Aragen / ResearchGate URL:[4]
-
Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)}2] Complexes Preprints.org URL:[3]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl NIH / ACS Omega URL:[5]
-
Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand NIH / Nature Communications URL:[7]
-
Nickel-Catalyzed Sonogashira Coupling Reactions of Nonactivated Alkyl Chlorides under Mild Conditions ACS Publications / Organometallics URL:[6]
Sources
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- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. preprints.org [preprints.org]
- 4. aragen.com [aragen.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Stability of Furan-2-carbaldehyde: A Computational Perspective
Introduction
Furan-2-carbaldehyde, commonly known as furfural, is a pivotal platform chemical derived from lignocellulosic biomass, making it a cornerstone of sustainable chemistry. Its versatile reactivity, stemming from the interplay between the aromatic furan ring and the aldehyde functional group, allows its conversion into a wide array of value-added chemicals, fuels, and polymer precursors.[1] The orientation of the aldehyde group relative to the furan ring dictates the molecule's conformational landscape, which in turn profoundly influences its spectroscopic properties, reactivity, and interaction with catalytic surfaces. Understanding the relative stability of its isomers is therefore not merely an academic exercise but a critical prerequisite for designing efficient catalytic processes and predicting material properties.
This guide provides an in-depth comparison of the stability of furan-2-carbaldehyde's principal rotational isomers, grounded in computational chemistry. We will explore the causality behind the selection of computational methods, present a self-validating experimental workflow, and contextualize the findings with experimental data, offering researchers and drug development professionals a robust framework for their own investigations.
The Conformational Landscape: OO-cis and OO-trans Isomers
The primary source of isomerism in furan-2-carbaldehyde arises from the rotation around the single bond connecting the furan ring (at C2) and the aldehyde carbon. This rotation gives rise to two planar conformers: OO-trans and OO-cis . The nomenclature refers to the relative orientation of the carbonyl oxygen and the furan ring's oxygen atom.
-
OO-trans (or anti): The two oxygen atoms are on opposite sides of the C-C bond. This conformation is generally considered the more stable ground state.
-
OO-cis (or syn): The two oxygen atoms are on the same side of the C-C bond. This is a higher-energy conformer.
The interconversion between these two forms is governed by a rotational energy barrier that can be surmounted at ambient temperatures.
Caption: Rotational isomerism in furan-2-carbaldehyde.
Computational Methodologies for Stability Analysis
The accurate prediction of isomeric stability relies on quantum chemical methods that can reliably model molecular geometries and energies. The choice of method represents a critical balance between computational cost and accuracy.
Expertise & Causality: Why Density Functional Theory?
For systems like furan-2-carbaldehyde, Density Functional Theory (DFT) has emerged as the computational workhorse. Its popularity stems from its ability to incorporate electron correlation effects—crucial for describing electronic interactions like conjugation—at a fraction of the cost of traditional wave-function-based ab initio methods.
A common and well-validated choice is the B3LYP functional combined with a Pople-style basis set, such as 6-31+G *. The B3LYP functional provides a robust description of molecular energetics for many organic systems. The + indicates the addition of diffuse functions, which are essential for accurately describing lone pairs (like those on the oxygen atoms), while the * denotes the inclusion of polarization functions, which allow for greater flexibility in describing bonding electron density. These features are critical for correctly modeling the subtle electronic and steric interactions that govern conformational preference.[2]
Trustworthiness: The Role of Solvent Models
Gas-phase calculations provide a fundamental understanding of intrinsic molecular properties. However, real-world chemistry occurs in solution. The stability of polar molecules like furfural can be significantly influenced by the surrounding solvent. To account for this, Polarizable Continuum Models (PCM) are frequently employed. PCM treats the solvent as a continuous dielectric medium, offering a computationally efficient way to model bulk solvent effects and provide more realistic energy differences between conformers in solution.[2]
Comparative Stability and Rotational Barriers
Computational studies consistently demonstrate that the OO-trans conformer is more stable than the OO-cis conformer in the gas phase.[2] This preference is attributed to a more favorable electronic delocalization and minimized electrostatic repulsion between the two oxygen atoms in the trans arrangement.
The following table summarizes typical results obtained from DFT calculations, providing a quantitative comparison.
| Parameter | OO-trans Conformer | OO-cis Conformer | Rotational Barrier | Source |
| Relative Energy (ΔE) | 0.00 kcal/mol (Global Minimum) | ~0.7 - 1.5 kcal/mol | - | [2] |
| Rotational Barrier | - | - | ~11.19 kcal/mol | [2] |
| Nature | Energy Minimum | Energy Minimum | Transition State | [2] |
Note: Exact values may vary slightly depending on the specific functional and basis set employed.
The calculated rotational barrier of approximately 11.19 kcal/mol for the cis-trans interconversion is significant.[2] It is high enough to potentially allow for the distinct observation of both conformers using spectroscopic techniques at low temperatures, yet low enough for rapid interconversion at room temperature. This value is notably higher than that calculated for the structural isomer 3-formylfuran (~8.10 kcal/mol), suggesting a stronger conjugative interaction between the aldehyde group and the furan ring when substitution is at the 2-position.[2] Experimental validation through IR and Raman spectroscopy has confirmed the co-existence of both OO-cis and OO-trans conformers.[3]
A Self-Validating Computational Workflow
To ensure the reliability and reproducibility of computational results, a rigorous, self-validating protocol is essential. The following workflow outlines the standard steps for analyzing the conformational stability of furan-2-carbaldehyde.
Sources
A Senior Application Scientist's Guide to Purity Analysis of Furan Derivatives by HPLC
For researchers and professionals in drug development, the structural integrity and purity of heterocyclic scaffolds like furan derivatives are paramount. These compounds are not only prevalent in pharmaceuticals and natural products but also emerge as process-induced contaminants in thermally treated foods and materials.[1][2] Consequently, a robust, reliable, and validated analytical method for purity assessment is not merely a quality control step but a foundational requirement for safety, efficacy, and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering a versatile and powerful platform for separating and quantifying furan derivatives and their potential impurities.[3] This guide provides an in-depth, objective comparison of HPLC-based methodologies against viable alternatives, grounded in experimental data and field-proven insights to empower you in selecting and developing the optimal analytical strategy.
Pillar 1: The HPLC Method - A Strategic Breakdown
The success of any HPLC analysis hinges on the synergistic interplay between the stationary phase, mobile phase, and detector. The choice of each component is a deliberate one, dictated by the physicochemical properties of the furan derivatives under investigation.
Stationary Phase: The Heart of the Separation
For furan derivatives, which span a range of polarities, reversed-phase chromatography is the most common and effective approach.
-
C18 (Octadecyl) and C8 (Octyl) Columns: These are the workhorses for furan analysis.[4] C18 columns, with their longer alkyl chains, provide greater hydrophobicity and are excellent for retaining less polar furan derivatives. C8 columns offer a moderately non-polar surface, which can be advantageous for more polar compounds, sometimes providing better peak shapes and shorter analysis times.[5] A typical column configuration for standard HPLC would be 250 mm in length, 4.6 mm internal diameter, and a 5 µm particle size, offering a good balance of efficiency and backpressure.[1][3]
-
The Challenge of Silanol Interactions: A critical consideration, especially for furan aldehydes and alcohols like 5-hydroxymethylfurfural (5-HMF), is the potential for peak tailing.[6] This chromatographic artifact is often caused by secondary interactions between the polar functional groups of the analyte and residual silanol groups on the silica-based stationary phase.[6] Modern, end-capped columns with low silanol activity are highly recommended to mitigate this issue and ensure symmetrical peaks, which are crucial for accurate integration and quantification.[7]
Mobile Phase Optimization: Driving Selectivity
The mobile phase composition is the primary tool for controlling retention and selectivity.
-
Solvent Systems: A gradient elution using a mixture of water and an organic modifier is standard practice. Acetonitrile (ACN) is frequently preferred over methanol for its lower viscosity and superior UV transparency.[3][8] A typical gradient might begin at a low percentage of ACN (e.g., 10-15%) to retain polar impurities and ramp up to a high percentage (e.g., 95%) to elute the main component and any non-polar impurities.[3]
-
The Role of Additives: Incorporating a small amount of acid, such as formic acid (0.1%) or phosphoric acid, into the aqueous component of the mobile phase is a common strategy.[2] This serves two key purposes:
-
Suppressing Silanol Activity: The acid helps to protonate residual silanol groups, minimizing the undesirable secondary interactions that cause peak tailing.[6]
-
Ensuring Consistent Ionization: For furan derivatives with acidic or basic functional groups (like 2-furoic acid), maintaining a consistent pH ensures a single ionic state, leading to sharp, reproducible peaks.[2]
-
Detection: Illuminating the Analyte
The choice of detector is dictated by the need for sensitivity, selectivity, and, critically for purity analysis, the ability to assess peak homogeneity.
-
Diode Array Detector (DAD) / Photodiode Array (PDA) Detector: This is the most powerful and widely used detector for purity analysis of furan derivatives.[3][8][9] Unlike a standard UV/VIS detector that monitors at a single wavelength, a DAD scans a range of wavelengths simultaneously.[10] This provides two significant advantages:
-
Optimal Wavelength Selection: Each compound can be quantified at its absorbance maximum, maximizing sensitivity. For example, 5-HMF is often monitored around 280 nm.[11]
-
Peak Purity Analysis: By comparing the UV-Vis spectra across a single chromatographic peak, the DAD can determine if the peak is comprised of a single component or co-eluting impurities. This is an indispensable tool for validating the specificity of a purity method.[5]
-
Pillar 2: Method Performance & Validation - The Foundation of Trust
A method is only as reliable as its validation data. Following the principles outlined in the International Council for Harmonisation (ICH) guidelines ensures that the method is fit for its intended purpose.[12][13][14] The table below summarizes typical performance characteristics achieved with modern HPLC and UHPLC systems for furan derivative analysis, demonstrating the high level of precision, sensitivity, and linearity attainable.
| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Fast UHPLC | Causality & Significance |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3] | C18 (e.g., <100 mm length, <2 µm particle size) | Smaller particles in UHPLC provide higher efficiency and resolution but require higher pressure systems. |
| Run Time | ~16-30 minutes[3][15] | ~5.5 minutes | UHPLC significantly reduces run time, increasing sample throughput. |
| Linearity (R²) | > 0.999[3][8] | > 0.999 | An R² value close to 1.0 indicates a strong linear relationship between concentration and detector response, which is essential for accurate quantification.[13] |
| LOD / LOQ | LOD: 0.002-0.093 mg/L; LOQ: 0.01-0.31 mg/L[3] | LOD: 50 ppb (µg/L); LOQ: 100 ppb (µg/L) | Demonstrates the method's ability to detect and quantify trace-level impurities. UHPLC often offers enhanced sensitivity. |
| Precision (%RSD) | 0.6 - 5.7%[3][8] | < 0.2% (retention time), < 0.8% (peak area) | Low Relative Standard Deviation (%RSD) indicates high repeatability and precision of the method, ensuring consistent results.[12][13] |
Pillar 3: From Theory to Practice - Experimental Protocols
Trustworthy science is reproducible. The following protocols provide detailed, self-validating methodologies for the purity analysis of furan derivatives.
Protocol 1: Standard Reversed-Phase HPLC Method
This protocol is a robust, general-purpose method suitable for standard HPLC systems.[3]
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).[3]
-
Column: C18, 250 mm L x 4.6 mm I.D., 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in HPLC Grade Water
-
B: Acetonitrile (ACN)
-
-
Gradient Program:
-
0-2 min: 15% B
-
2-10 min: Ramp to 95% B
-
10-13 min: Hold at 95% B
-
13-13.1 min: Return to 15% B
-
13.1-16 min: Column re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD, monitor at 280 nm for 5-HMF and other derivatives, acquire spectra from 200-400 nm for peak purity assessment.[11]
-
Sample Preparation: Accurately weigh ~10 mg of the furan derivative sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Water:ACN. Filter through a 0.45 µm syringe filter before injection.[1]
Protocol 2: High-Throughput UHPLC Method
This protocol leverages UHPLC technology for rapid purity screening.
-
Instrumentation: UHPLC system capable of high-pressure operation, with a DAD.
-
Column: C18, 50 mm L x 2.1 mm I.D., 1.8 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile (ACN)
-
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-4.0 min: Ramp to 95% B
-
4.0-5.0 min: Hold at 95% B
-
5.0-5.1 min: Return to 10% B
-
5.1-5.5 min: Column re-equilibration
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C (Higher temperature reduces mobile phase viscosity under high pressure).
-
Injection Volume: 1-2 µL.
-
Detection: DAD, settings as per Protocol 1.
-
Sample Preparation: Same as Protocol 1, ensuring the final concentration is appropriate for the higher sensitivity of the UHPLC system.
Caption: Workflow for HPLC-based purity analysis of furan derivatives.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, it is not universally optimal for all furan derivatives. The primary alternative, Gas Chromatography (GC), excels where HPLC is less suited.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is the method of choice for analyzing highly volatile compounds.[5] For furan and its low-boiling-point derivatives (e.g., 2-methylfuran), GC is superior.[16]
-
Mechanism: Separation occurs in a gaseous mobile phase based on the compound's boiling point and interactions with a stationary phase coated on a long capillary column.[17]
-
Sample Introduction: Due to the volatility of the analytes, direct injection is often replaced by Headspace (HS) or Headspace Solid-Phase Microextraction (HS-SPME) sampling.[1][17][18] These techniques sample the vapor phase above the sample, concentrating the volatile analytes and protecting the GC system from non-volatile matrix components.[17]
-
Detection: Mass Spectrometry (MS) is almost always paired with GC for this analysis, providing definitive identification based on the analyte's mass fragmentation pattern.[16]
Caption: Decision guide for selecting between HPLC and GC-MS.
Performance Comparison
| Feature | HPLC / UHPLC | GC-MS (with Headspace) |
| Primary Application | Non-volatile to semi-volatile, polar furan derivatives (e.g., 5-HMF, 2-furoic acid).[5][15] | Highly volatile furan derivatives (e.g., furan, 2-methylfuran).[18] |
| Sample Preparation | Simple dissolution, dilution, and filtration.[1] | Sample is sealed in a vial and heated to generate headspace vapor for analysis; can be more complex.[17] |
| Detection Principle | UV-Vis Absorbance (DAD for peak purity).[3] | Mass-to-charge ratio (MS for definitive identification).[16] |
| Key Advantage | Excellent for purity assessment of less volatile compounds; DAD allows for peak purity checks. | Unmatched sensitivity and selectivity for volatile compounds.[1][18] |
| Key Limitation | Not suitable for highly volatile compounds that may be lost during sample preparation or are not retained on the column. | Application of heat during analysis can potentially create furan artifacts in certain matrices.[5][17] |
Conclusion
The purity analysis of furan derivatives demands a well-reasoned analytical approach. For the majority of substituted, less volatile furan derivatives encountered in pharmaceutical synthesis and drug development, reversed-phase HPLC with DAD detection is the undisputed gold standard. Its robustness, precision, and unique ability to perform on-the-fly peak purity analysis provide a high degree of confidence in the reported purity values. The evolution to UHPLC technology further enhances this capability by dramatically increasing throughput without compromising data quality.
However, a senior scientist recognizes the limits of any single technique. For highly volatile analogs, Headspace GC-MS is the necessary and superior alternative. The ultimate choice must be guided by the specific physicochemical properties of the analyte and potential impurities, ensuring that the selected method is not just accurate, but truly fit for purpose.
References
- A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC. Benchchem.
- Troubleshooting peak tailing in HPLC analysis of furan aldehydes. Benchchem.
- Furanic Compounds in Electrical Insulating Liquids by High- Performance Liquid Chromatography (HPLC)1. astm.org. Published October 01, 2015.
- AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu.
- Detecting Furan Derivatives in Food: A Comparative Guide to Analytical Limits. Benchchem.
- An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. PubMed. Published April 05, 2013.
- HPLC Method for Substituted Furans Separation on Newcrom R1 column. SIELC Technologies. Published November 10, 2025.
- Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. PubMed. Published January 21, 2005.
- The Determination of Furan in Foods — Challenges and Solutions. LCGC International. Published November 11, 2020.
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PMC.
- A Review of HPLC Method Development and Validation as per ICH Guidelines. ResearchGate.
- ANALYsIs of fuRANIC CoMpouNds IN TRANsfoRMER oIL bY AGILENT 1290 INfINITY bINARY uHpLC. Agilent.
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Published February 2023.
- Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection. Iris Unimore.
- Ultra-Trace Analysis of Furanic Compounds in Transformer/Rectifier Oils with Water Extraction and high-performance liquid chromatography | Request PDF. ResearchGate.
- Types of detectors used in HPLC. Bio-Analysis Centre. Published June 01, 2022.
- A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech.
- LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. PMC.
- (PDF) CHALLENGES OF A HPLC-UV ANALYSIS OF METHOMYL, CARBOFURAN AND CARBARYL IN SOIL AND FRESH WATER FOR DEGRADATION STUDIES. ResearchGate. Published October 25, 2014.
- Separation of Furan on Newcrom R1 HPLC column. SIELC Technologies.
- Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Restek Resource Hub. Published July 07, 2022.
- Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). PubMed. Published September 03, 2012.
- Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc.. Published October 02, 2023.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Published July 22, 2025.
- A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
- ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ich.org.
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- 14. database.ich.org [database.ich.org]
- 15. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
Comparative Reactivity Guide: Furan-2-carboxaldehyde vs. Thiophene-2-carboxaldehyde
As an application scientist in drug development and synthetic methodology, I frequently observe researchers treating furan-2-carboxaldehyde (furfural) and thiophene-2-carboxaldehyde as interchangeable five-membered heteroaromatic building blocks. However, this assumption often leads to unexpected reaction kinetics, yield discrepancies, or complete pathway divergence.
This guide objectively compares their reactivity profiles, explaining the fundamental electronic causality behind their behavior, and provides a self-validating experimental protocol to benchmark their performance in your own laboratory.
The Causality of Reactivity: Electronic Properties & Electrophilicity
The fundamental differences in reactivity between these two aldehydes are governed by the delicate balance between the electronegativity of their respective heteroatoms and the resulting aromatic resonance stabilization of the ring[1].
Oxygen is highly electronegative (Pauling scale: 3.44), which inductively withdraws electron density from the furan ring. Despite this, furan possesses relatively low aromaticity (resonance energy ~16 kcal/mol). In contrast, the sulfur atom in thiophene has a lower electronegativity (2.58) and allows for highly effective delocalization of its lone pair into the π-system, yielding a much higher aromatic stabilization (~29 kcal/mol)[1].
Because the thiophene ring is highly stabilized by resonance, it effectively donates electron density to the attached C2-aldehyde group, mitigating the partial positive charge on the carbonyl carbon[1]. Consequently, the carbonyl carbon of furan-2-carboxaldehyde is significantly more electrophilic, making it kinetically faster in nucleophilic addition reactions[1].
Logical flow of heteroatom electronic effects on carbonyl reactivity.
Divergent Reactivity Profiles
Condensation Kinetics
In standard nucleophilic additions, such as the Knoevenagel condensation, furan-2-carboxaldehyde consistently exhibits faster reaction rates[1]. While both aldehydes readily form Schiff bases and participate in [3+2] cycloadditions[2][3], the heightened electrophilicity of the furan derivative accelerates the initial nucleophilic attack. When reacting with active methylene compounds, the furan derivative will reach completion significantly faster than its thiophene counterpart under identical thermal conditions[1].
Ring Stability: Photo-oxidation and Rearrangements
The lower aromaticity of the furan ring makes it susceptible to side reactions that thiophene easily resists.
-
Photo-oxidation: Under visible light and oxygen, furan-2-carboxaldehyde undergoes photo-oxidation mediated by singlet oxygen, forming an endoperoxide bridge that spontaneously rearranges into 5-hydroxy-2-furanone[4]. Thiophene-2-carboxaldehyde, protected by its robust aromaticity, does not undergo this degradation and smoothly yields standard condensation products[4].
-
Acid-Catalyzed Rearrangements: Under strongly acidic catalysis (e.g., using TfOH), furan-2-carboxaldehyde is prone to the Piancatelli rearrangement, leading to cyclopentenone derivatives. In stark contrast, thiophene-2-carboxaldehyde maintains its ring integrity under the exact same conditions to form stable triarylmethanes[5].
Quantitative Performance Comparison
The following table summarizes the structural and kinetic differences that dictate substrate selection during assay development or synthetic route scouting.
| Parameter | Furan-2-carboxaldehyde | Thiophene-2-carboxaldehyde |
| Heteroatom | Oxygen (O) | Sulfur (S) |
| Aromatic Resonance Energy | ~16 kcal/mol (Lower) | ~29 kcal/mol (Higher) |
| Carbonyl Electrophilicity | High | Moderate |
| Nucleophilic Addition Rate | Faster | Slower |
| Ring Stability (Acid/Photo) | Low (Prone to Piancatelli / Endoperoxide formation)[4][5] | High (Ring remains intact)[4][5] |
| Primary Utility | Rapid condensations, cascade rearrangements | Stable electrophile for cross-coupling and robust condensations |
Experimental Methodology: Comparative Knoevenagel Condensation
To empirically validate these electronic differences, the following self-validating protocol utilizes a parallel Knoevenagel condensation[1]. By running the reactions simultaneously, the kinetic delta becomes immediately apparent. Piperidine is chosen as a mild base catalyst to prevent the base-catalyzed degradation that can occur with the sensitive furan ring under harsher conditions.
Experimental workflow for comparative Knoevenagel condensation.
Step-by-Step Protocol
Materials Required:
-
Furan-2-carboxaldehyde (10 mmol)
-
Thiophene-2-carboxaldehyde (10 mmol)
-
Malononitrile (20 mmol)
-
Piperidine (Catalyst)
-
Absolute Ethanol (Solvent)
Procedure:
-
Reaction Setup: Equip two 50 mL round-bottom flasks with magnetic stir bars and reflux condensers.
-
Substrate Addition:
-
Catalyst Initiation: Add exactly 3 drops of piperidine to each flask simultaneously[1].
-
Thermal Activation: Lower both flasks into a pre-heated oil bath (80 °C) to initiate reflux simultaneously[1].
-
Kinetic Monitoring: Pull 10 µL aliquots from each flask every 15 minutes. Spot side-by-side on a silica TLC plate (Eluent: 80:20 Hexanes:Ethyl Acetate) and visualize under UV light (254 nm)[1].
Self-Validating System Checkpoint:
If the experimental system is functioning correctly, the TLC spot corresponding to furan-2-carboxaldehyde in Flask A will completely disappear before the thiophene-2-carboxaldehyde spot in Flask B. The thiophene derivative should inherently lag by 20–30 minutes under identical thermal conditions. This observable delta physically validates the theoretical difference in carbonyl electrophilicity.
References
-
Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide ACS Omega [Link]
-
Catalyst-Free Synthesis of Benzothiadiazine Derivatives Under Visible Light ChemRxiv [Link]
-
A Combined Experimental and Theoretical Study of the Polar [3 + 2] Cycloaddition of Electrophilically Activated Carbonyl Ylides With Aldehydes and Imines PubMed (NIH) [Link]
-
Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes PMC (NIH) [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. A combined experimental and theoretical study of the polar [3 + 2] cycloaddition of electrophilically activated carbonyl ylides with aldehydes and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alkyne Protecting Groups: Alternatives to Trimethylsilyl (TMS)
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary: The Limitations of TMS
In multi-step organic synthesis, the protection of terminal alkynes is mandatory to prevent the acidic sp-hybridized C-H bond from interfering with organometallic reagents, strong bases, or cross-coupling conditions. While the Trimethylsilyl (TMS) group is the historical default due to its low cost and ease of installation, its utility is severely limited by its lability.
The small methyl substituents provide minimal steric shielding to the highly polarized silicon-carbon (Si-C) bond. Consequently, TMS-protected alkynes are easily cleaved by mild bases (e.g., K₂CO₃/MeOH) [1], fluoride sources, and can even undergo inadvertent deprotection during standard silica gel chromatography. For complex drug development workflows requiring robust orthogonal stability, chemists must pivot to sterically hindered silyl ethers or entirely non-silyl alternative strategies.
Comparative Analysis of Silyl Alternatives
The stability of silyl protecting groups is governed by a direct causal relationship: steric bulk dictates kinetic stability . By replacing the methyl groups of TMS with larger alkyl chains, the Si-C bond is physically shielded from nucleophilic attack by water, alcohols, or hydroxide ions.
tert-Butyldimethylsilyl (TBS / TBDMS)
The TBS group serves as the intermediate workhorse in organic synthesis. The introduction of a bulky tert-butyl group significantly increases resistance to hydrolysis. TBS-protected alkynes easily survive mild acidic and basic conditions that would rapidly cleave a TMS group, yet they can still be cleanly removed using standard fluoride sources like Tetra-n-butylammonium fluoride (TBAF) [2].
Triisopropylsilyl (TIPS)
TIPS is the gold standard for maximum alkyne stability. The three isopropyl groups create a dense, umbrella-like steric cone around the silicon atom. TIPS-protected alkynes are virtually immune to strong bases, organolithium reagents, and Grignard reagents [3].
Causality of Cleavage: Because of this extreme steric shielding, standard TBAF deprotection is often sluggish at room temperature. Cleavage typically requires elevated temperatures, excess TBAF, or the use of highly fluorophilic reagents like Silver(I) Fluoride (AgF) to drive the equilibrium forward.
Relative stability of silyl protecting groups based on steric shielding of the Si-C bond.
Non-Silyl Orthogonal Alternatives
When a synthetic route involves multiple silyl ethers (e.g., protecting alcohols as TBS/TIPS), using a silyl group for the alkyne creates a chemoselectivity conflict. In these scenarios, non-silyl alternatives are required.
The Acetone Adduct (2-Hydroxypropan-2-yl Group)
By reacting a terminal alkyne with acetone under basic conditions, the alkyne is masked as a tertiary alcohol (2-methyl-3-butyn-2-ol derivative).
-
Advantage: This group is completely blind to fluoride sources and highly stable to most basic and acidic conditions [4].
-
Deprotection: Cleavage is achieved via a retro-Favorskii reaction, requiring strong bases (e.g., KOH in toluene) and high heat to expel acetone and regenerate the terminal alkyne.
Dicobalt Hexacarbonyl Complexes (The Nicholas Reaction)
Instead of protecting the terminal proton, this strategy protects the π-system of the alkyne. Reaction with Dicobalt Octacarbonyl (Co₂(CO)₈) forms a stable, dark-red dicobalt hexacarbonyl complex.
-
Causality & Function: Complexation alters the alkyne geometry from linear (180°) to bent (~140°), completely preventing nucleophilic attack, hydrogenation, and hydroboration. Furthermore, it stabilizes adjacent carbocations (propargylic cations), enabling the Nicholas Reaction for C-C bond formation [5][6].
-
Deprotection: The alkyne is unmasked using mild oxidative conditions (e.g., Ceric Ammonium Nitrate (CAN) or Fe(NO₃)₃) [4].
Workflow of the Nicholas reaction utilizing dicobalt hexacarbonyl alkyne protection.
Quantitative Data & Cleavage Matrix
Table 1: Comparative Stability and Cleavage Matrix for Alkyne Protecting Groups
| Protecting Group | Steric Bulk | Stability to K₂CO₃/MeOH | Stability to TBAF (RT) | Stability to Organolithiums | Primary Deprotection Reagent |
| TMS | Low | Cleaved | Cleaved | Stable | K₂CO₃/MeOH or TBAF |
| TES | Moderate | Stable | Cleaved | Stable | TBAF or Mild Acid |
| TBS / TBDMS | High | Stable | Cleaved | Stable | TBAF (THF, RT) |
| TIPS | Very High | Stable | Stable (Slow) | Stable | TBAF (Heat) or AgF |
| Acetone Adduct | N/A | Stable | Stable | Stable | KOH / Toluene (Heat) |
| Co₂(CO)₆ | N/A (π-mask) | Stable | Stable | Cleaved/Reactive | CAN or Fe(NO₃)₃ (Oxidation) |
Self-Validating Experimental Protocols
Protocol A: TIPS Protection of a Terminal Alkyne
This protocol utilizes a strong base to generate the acetylide anion, followed by electrophilic trapping with TIPS-Cl.
-
Preparation: Flame-dry a Schlenk flask under argon. Add the terminal alkyne (1.0 equiv) and anhydrous THF (to achieve a 0.2 M solution).
-
Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir at -78 °C for 45 minutes to ensure complete acetylide formation.
-
Silylation: Add Triisopropylsilyl chloride (TIPS-Cl, 1.2 equiv) dropwise.
-
Validation & Workup: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Dicobalt Hexacarbonyl Protection & Oxidative Cleavage
This protocol masks the alkyne π-system, allowing for orthogonal transformations elsewhere on the molecule.
-
Complexation: Dissolve the terminal alkyne (1.0 equiv) in anhydrous dichloromethane (DCM) at room temperature.
-
Cobalt Addition: Add Dicobalt Octacarbonyl (Co₂(CO)₈, 1.05 equiv) in a single portion. Caution: CO gas evolves. Stir at room temperature for 1–2 hours. The solution will turn deep red/brown.
-
Isolation: Filter the mixture through a short pad of Celite to remove insoluble cobalt clusters, eluting with DCM. Concentrate to yield the Co₂(CO)₆-alkyne complex.
-
Oxidative Deprotection (Post-Synthesis): To unmask the alkyne, dissolve the complex in acetone/water (4:1). Add Ceric Ammonium Nitrate (CAN, 3.0 equiv) portion-wise at 0 °C. Stir until the red color dissipates (indicating oxidation of Co(0) to Co(II)). Extract with diethyl ether and purify.
References
-
Protecting group. Wikipedia. Available at:[Link]
-
Teobald, B. J. (2002). The Nicholas reaction: The use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis. Tetrahedron, 58(21). Available at: [Link]
-
Extension of the 5-alkynyluridine side chain via C–C-bond formation in modified organometallic nucleosides using the Nicholas reaction. Beilstein Journal of Organic Chemistry (2020). Available at: [Link]
5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde proper disposal procedures
The handling and disposal of highly functionalized organic intermediates like 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde require a deep understanding of their structural reactivity. This molecule combines a heteroaromatic furan ring, a reactive carbaldehyde (aldehyde) group, and a lipophilic, bulky trimethylsilyl (TMS)-protected alkyne.
As a Senior Application Scientist, I have designed this comprehensive operational and disposal guide to ensure your laboratory maintains strict safety compliance while preserving the integrity of your waste management systems.
Chemical Profiling & Mechanistic Hazard Assessment
To manage a chemical safely, one must first understand the causality behind its reactivity. The primary degradation pathways for furan-2-carbaldehyde derivatives involve oxidation and reduction[1]. The aldehyde group is highly susceptible to auto-oxidation in the presence of atmospheric oxygen and light, converting into a carboxylic acid derivative[1]. Furthermore, acidic conditions can catalyze the polymerization of the furan ring, leading to the formation of colored, potentially reactive polymeric byproducts (often indicated by a reddish-brown discoloration)[1].
The TMS-alkyne group, while sterically shielding the alkyne, increases the overall combustibility and lipophilicity of the molecule.
Table 1: Physicochemical & Hazard Profile
| Parameter | Specification / Data | Operational Implication |
| CAS Number | 815609-95-1[2] | Primary identifier for waste manifests. |
| Molecular Formula | C₁₀H₁₂O₂Si[2] | Contains no halogens; dictates non-halogenated waste stream. |
| Primary Hazards | Combustible, Irritant, Environmental Hazard[3] | Requires grounded equipment and secondary containment. |
| Reactivity | Prone to oxidation and acid-catalyzed polymerization[1] | Must be stored and disposed of away from strong oxidizers, acids, and primary amines. |
| Storage | Sealed in dry, 2-8°C, inert atmosphere[2] | Waste containers should be kept cool and sealed to prevent vapor buildup and degradation[3]. |
Waste Segregation Logic & Compatibility
A self-validating waste protocol relies on strict segregation. Mixing this compound with incompatible waste streams can lead to exothermic reactions, gas evolution, or the formation of highly toxic byproducts.
-
Why Non-Halogenated? This compound contains only carbon, hydrogen, oxygen, and silicon[2]. Introducing it into a halogenated waste stream unnecessarily increases disposal costs and complicates the incineration process at the disposal facility.
-
Why Avoid Amines? The carbaldehyde moiety will undergo rapid, often exothermic, condensation reactions with primary amines to form Schiff bases.
-
Why Avoid Acids/Oxidizers? The furan ring is electron-rich and easily oxidized. Exposure to strong oxidizers (e.g., nitric acid, peroxides) or acidic environments can trigger violent polymerization or degradation[1].
Table 2: Waste Stream Compatibility Matrix
| Reagent / Waste Type | Compatibility | Mechanistic Rationale |
| Non-Halogenated Solvents (e.g., Hexane, EtOAc) | Highly Compatible | Acts as a stable diluent for incineration. |
| Primary Amines | Incompatible | Exothermic Schiff base formation. |
| Strong Acids (e.g., HCl, H₂SO₄) | Incompatible | Catalyzes furan ring polymerization and TMS cleavage[1]. |
| Oxidizing Agents (e.g., H₂O₂, HNO₃) | Incompatible | Rapid oxidation of the aldehyde to carboxylic acid; potential combustion[4]. |
Step-by-Step Methodologies
Protocol A: Routine Laboratory Disposal Workflow
This protocol ensures that standard experimental waste containing 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde is safely transferred to Satellite Accumulation Areas (SAAs)[5].
-
Validation of Waste Stream: Verify that the reaction mixture or stock solution contains no halogens, strong acids, or reactive amines. Self-Validation: Check the pH of aqueous biphasic waste; ensure it is near-neutral (pH 6.6 to 7.2) to prevent acid-catalyzed polymerization[1].
-
Container Selection: Select a high-density polyethylene (HDPE) or amber glass waste container[1]. Amber glass is preferred to prevent photo-oxidation of the furan-2-carbaldehyde moiety[1].
-
Transfer Process: Working exclusively inside a certified chemical fume hood, use a chemically compatible funnel to transfer the waste into the designated "Non-Halogenated Organic Waste" container.
-
Atmospheric Control: If disposing of pure, concentrated material, gently purge the headspace of the waste container with Argon or Nitrogen before sealing. This prevents aerobic oxidation into 2-furoic acid derivatives[1].
-
Sealing and Labeling: Securely cap the container. Attach a hazardous waste label detailing the exact chemical name (no abbreviations), concentration, and the primary hazard (Combustible/Irritant)[5].
-
SAA Storage: Place the container in a secondary containment bin within the laboratory's designated SAA. Ensure the SAA is kept away from heat sources and direct sunlight[5].
Protocol B: Emergency Spill Containment & Cleanup
In the event of a spill, immediate containment is required to prevent environmental discharge and inhalation exposure[3].
-
Immediate Isolation: Evacuate non-essential personnel. Extinguish all nearby ignition sources, as the TMS-alkyne and furan components are combustible[3].
-
PPE Donning: Equip a half-face respirator with organic vapor cartridges (if outside a fume hood), nitrile gloves (double-gloved), and splash goggles[6].
-
Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, silica gel, or vermiculite[3]. Crucial: Do NOT use basic/amine-containing spill kits, as they will react with the aldehyde.
-
Absorption & Collection: Work from the perimeter inward. Once the liquid is fully absorbed, use non-sparking tools to scoop the saturated absorbent into a heavy-duty, sealable polyethylene bag or a dedicated solid waste container[3].
-
Surface Decontamination: Wash the spill area with a mild detergent and water, followed by a wipe-down with a non-reactive solvent (e.g., isopropanol) to remove lipophilic TMS residues.
-
Disposal of Spill Materials: Label the collected materials as "Hazardous Solid Waste - Contaminated with 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde" and submit a pickup request to your Environmental Health and Safety (EHS) department[7].
Visual Workflow: Disposal & Spill Response
The following diagram maps the logical decision tree for managing 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde waste, ensuring all segregation and containment rules are visually accessible.
Decision tree for the safe handling, segregation, and disposal of furan-2-carbaldehyde derivatives.
References
-
MetaSci. (n.d.). Safety Data Sheet: Furfural (furan-2-carbaldehyde). Retrieved from[Link]
-
Northwestern University Office for Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
ResearchGate / ACS Publications. (2019). Hydrogen Peroxide Oxygenation of Furan-2-carbaldehyde via an Easy, Green Method. Retrieved from[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. nswai.org [nswai.org]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
